molecular formula C7H11NO B6235639 3-cyclopropylpyrrolidin-2-one CAS No. 1782432-60-3

3-cyclopropylpyrrolidin-2-one

Cat. No.: B6235639
CAS No.: 1782432-60-3
M. Wt: 125.17 g/mol
InChI Key: YJHIWTDVOURJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropylpyrrolidin-2-one is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95.
BenchChem offers high-quality 3-cyclopropylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-cyclopropylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-6(3-4-8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHIWTDVOURJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyclopropylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropylpyrrolidin-2-one is a substituted γ-lactam of interest in medicinal chemistry and drug discovery due to the presence of the versatile cyclopropyl group. This technical guide provides a consolidated overview of its known physicochemical properties, leveraging publicly available data to inform researchers on its fundamental characteristics. While experimental data for this specific molecule is limited, this guide presents computed properties and contextual information based on related structures to offer a foundational understanding for handling, characterization, and further investigation.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity and structure. 3-Cyclopropylpyrrolidin-2-one is characterized by a five-membered lactam ring, the pyrrolidin-2-one core, with a cyclopropyl substituent at the 3-position.

Molecular Formula: C₇H₁₁NO

Canonical SMILES: C1CC1C2CCNC2=O

InChI Key: YJHIWTDVOURJEK-UHFFFAOYSA-N

CAS Number: 1782432-60-3[1]

The presence of the strained three-membered cyclopropyl ring adjacent to the lactam structure is a key feature, influencing its conformational flexibility and potential biological activity.

Diagram 1: Chemical Structure of 3-Cyclopropylpyrrolidin-2-one

A 2D representation of 3-cyclopropylpyrrolidin-2-one.

Physicochemical Properties

Understanding the physicochemical profile of a compound is critical for predicting its behavior in various experimental and physiological settings. The data presented here is based on computational models from established databases.[1]

PropertyValueSource
Molecular Weight 125.17 g/mol PubChem (Computed)[1]
Exact Mass 125.084063974 DaPubChem (Computed)[1]
XLogP3-AA (Lipophilicity) 0.8PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]
Topological Polar Surface Area 29.1 ŲPubChem (Computed)[1]

Interpretation for Drug Development:

  • The molecular weight is well within the range preferred for small molecule drug candidates (typically <500 g/mol ).

  • The XLogP3-AA value of 0.8 suggests a moderate lipophilicity, which can be favorable for balancing aqueous solubility and membrane permeability.

  • The presence of one hydrogen bond donor (the N-H group) and one hydrogen bond acceptor (the carbonyl oxygen) allows for interactions with biological targets.

  • A low rotatable bond count suggests a relatively rigid structure, which can be advantageous for binding affinity and selectivity.

  • The Topological Polar Surface Area (TPSA) is a key predictor of drug absorption and brain penetration. A TPSA of 29.1 Ų is generally associated with good oral bioavailability and the potential to cross the blood-brain barrier.

It is imperative to note that these are in silico predictions. Experimental determination of properties such as melting point, boiling point, and aqueous solubility is essential for a complete understanding.

Synthesis and Characterization

Diagram 2: Conceptual Synthetic Workflow

G start Commercially Available Starting Materials step1 Michael Addition start->step1 intermediate γ-Nitro Ester Intermediate step1->intermediate step2 Reduction of Nitro Group intermediate->step2 intermediate2 γ-Amino Ester step2->intermediate2 step3 Lactamization intermediate2->step3 product 3-Cyclopropylpyrrolidin-2-one step3->product G synthesis Crude Synthetic Product nmr ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) synthesis->nmr ms Mass Spectrometry (Molecular Weight Verification) synthesis->ms ir Infrared Spectroscopy (Functional Group Analysis) synthesis->ir purity HPLC or GC Analysis (Purity Assessment) nmr->purity ms->purity ir->purity final Pure, Characterized Compound purity->final

Sources

3-cyclopropylpyrrolidin-2-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 3-cyclopropylpyrrolidin-2-one , designed for researchers in medicinal chemistry and drug discovery.

Structural Dynamics, Synthetic Methodologies, and Medicinal Utility

Executive Summary & Compound Identity

3-cyclopropylpyrrolidin-2-one represents a high-value scaffold in modern medicinal chemistry, merging the privileged


-lactam core with the unique steric and electronic properties of a cyclopropyl substituent. Unlike simple alkyl chains, the cyclopropyl group introduces significant conformational rigidity and metabolic stability, often serving as a bioisostere for isopropyl or ethyl groups to improve the pharmacokinetic (PK) profile of lead compounds.
Attribute Technical Specification
IUPAC Name 3-cyclopropylpyrrolidin-2-one
Common Identifiers 3-Cyclopropyl-2-pyrrolidone;

-cyclopropyl-

-lactam
CAS Registry Number 1782432-60-3 (Generic/Racemic)
Molecular Formula C

H

NO
Molecular Weight 125.17 g/mol
Chiral Center C3 (Exists as (3R) and (3S) enantiomers)
Predicted LogP ~0.6 (Moderate lipophilicity, CNS penetrant)
H-Bond Donors/Acceptors 1 Donor (NH), 1 Acceptor (C=O)

Structural Analysis & Pharmacophore Logic

The 3-cyclopropylpyrrolidin-2-one scaffold is not merely a spacer; it is a functional pharmacophore.

The "Magic Ring" Effect

The cyclopropyl group at the C3 position (alpha to the carbonyl) exerts specific electronic and steric effects:

  • Metabolic Blocking: The C3 position in simple pyrrolidones is prone to oxidative metabolism. The cyclopropyl group, with its high C-H bond dissociation energy (~106 kcal/mol), effectively blocks

    
    -hydroxylation, prolonging half-life (
    
    
    
    ).
  • Sigma-Hole Interactions: The strained cyclopropane ring has significant

    
    -character (Walsh orbitals), allowing it to engage in cation-
    
    
    
    or edge-to-face
    
    
    -interactions within receptor binding pockets, often enhancing potency compared to an isopropyl group.
  • Conformational Restriction: The steric bulk of the cyclopropyl group restricts the puckering of the pyrrolidine ring, locking the amide bond vector in a preferred orientation for hydrogen bonding.

Visualization of Structural Numbering

The following diagram illustrates the atom numbering and the critical stereogenic center at C3.

G Figure 1: Structural Connectivity and Key Pharmacophoric Sites N1 N1 C2 C2 (C=O) N1->C2 Amide C3 C3 (Chiral) C2->C3 α-position C4 C4 C3->C4 Cyclo Cyclopropyl Ring C3->Cyclo Steric Block C5 C5 C4->C5 C5->N1

Synthetic Methodologies

Direct alkylation of pyrrolidin-2-one with cyclopropyl halides is often low-yielding due to the poor electrophilicity of cyclopropyl halides (SN2 is disfavored on sp2-like cyclopropyl carbons) and competing N-alkylation. Therefore, de novo ring construction is the preferred high-fidelity route.

Primary Route: The Nitrile Alkylation Strategy

This route is favored for its scalability and use of commercially available cyclopropylacetonitrile . It avoids the difficult formation of the cyclopropyl ring itself by installing it intact.

Mechanism:

  • 
    -Alkylation:  Deprotonation of cyclopropylacetonitrile followed by reaction with an ethylene oxide equivalent (1-bromo-2-chloroethane or ethylene oxide).
    
  • Hydrolysis: Conversion of the nitrile to the carboxylic acid/lactone.

  • Ammonolysis: Ring closure with ammonia.

Synthesis Workflow Diagram

Synthesis Figure 2: De Novo Synthesis from Cyclopropylacetonitrile Start Cyclopropylacetonitrile (SM) Step1 Step 1: α-Alkylation (LDA, 1-bromo-2-chloroethane) Start->Step1 Inter1 Intermediate: 4-chloro-2-cyclopropylbutanenitrile Step1->Inter1 Step2 Step 2: Hydrolysis & Lactonization (HCl/H2O, Heat) Inter1->Step2 Lactone Intermediate: α-cyclopropyl-γ-butyrolactone Step2->Lactone Step3 Step 3: Ammonolysis (NH3/MeOH, High Pressure) Lactone->Step3 Product Target: 3-cyclopropylpyrrolidin-2-one Step3->Product

Alternative Route: Malonate Condensation

For laboratories where cyclopropylacetonitrile is unavailable, a Knoevenagel condensation approach can be adapted, though it typically yields the 4-cyclopropyl isomer unless specifically designed using a 2-cyclopropyl-substituted malonate.

Detailed Experimental Protocol

Objective: Synthesis of 3-cyclopropylpyrrolidin-2-one via the


-cyclopropyl-

-butyrolactone intermediate.
Phase 1: Preparation of -cyclopropyl- -butyrolactone

Note: This phase constructs the carbon skeleton.

  • Reagents: Cyclopropylacetonitrile (1.0 eq), 1-bromo-2-chloroethane (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 2.2 eq) or LDA, THF (anhydrous).

  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve cyclopropylacetonitrile in anhydrous THF at -78°C.

    • Add base (LDA or NaH) slowly to generate the carbanion. Stir for 30 mins.

    • Add 1-bromo-2-chloroethane dropwise. Allow to warm to RT and stir for 12h.

    • Quench: Add saturated NH

      
      Cl. Extract with EtOAc.
      
    • Hydrolysis: Reflux the crude nitrile in concentrated HCl (6M) for 4-6 hours. The nitrile hydrolyzes to the acid, and the terminal chloride (or alcohol if ethylene oxide was used) cyclizes to form the lactone.

    • Purification: Distillation under reduced pressure yields

      
      -cyclopropyl-
      
      
      
      -butyrolactone as a colorless oil.
Phase 2: Ammonolysis to Lactam

Note: This phase converts the lactone to the lactam.

  • Reagents:

    
    -cyclopropyl-
    
    
    
    -butyrolactone (from Phase 1), Methanolic Ammonia (7N NH
    
    
    in MeOH).
  • Setup: High-pressure steel autoclave or sealed thick-walled glass tube.

  • Procedure:

    • Charge the vessel with the lactone and a large excess (10-20 eq) of methanolic ammonia.

    • Seal and heat to 120°C - 140°C for 18-24 hours. Critical: High temperature is required to overcome the activation energy of the amide formation from the stable lactone.

    • Workup: Cool to RT. Concentrate in vacuo to remove solvent and excess ammonia.

    • Purification: The residue is typically a solid. Recrystallize from EtOAc/Hexanes or purify via column chromatography (DCM:MeOH 95:5) to obtain pure 3-cyclopropylpyrrolidin-2-one.

Medicinal Chemistry Applications

This scaffold is rarely a drug in isolation but serves as a critical intermediate for:

  • SV2A Ligands (Racetams): Analogs of Levetiracetam and Brivaracetam. The 3-cyclopropyl modification is investigated to increase lipophilicity (LogP) and receptor residence time compared to the ethyl side chain of Levetiracetam [1].

  • Kinase Inhibitors: The 3-cyclopropylpyrrolidone moiety acts as a hinge-binder or solvent-front cap in inhibitors of VEGFR-2 and MET kinases, providing a rigid linker that orients the inhibitor into the hydrophobic pocket [2].

  • GABA-A Modulation:

    
    -lactams with lipophilic 
    
    
    
    -substituents modulate the GABA-A receptor. The cyclopropyl group enhances blood-brain barrier (BBB) permeability relative to polar substituents [3].
Comparative Properties Table
PropertyEthyl-pyrrolidinone (Levetiracetam core)3-Cyclopropyl-pyrrolidinoneImpact
Steric Bulk (A-value) ModerateHighRestricts rotation; locks conformation.
Metabolic Stability Susceptible to

-oxidation
Resistant Cyclopropyl C-H bonds are harder to oxidize.
Lipophilicity (LogP) -0.6~0.6Improved membrane permeability.

References

  • PubChem Compound Summary. "3-Cyclopropylpyrrolidin-2-one." National Center for Biotechnology Information. Accessed 2024.[1] Link

  • ResearchGate. "Synthesis of 3-cyclopropyl-substituted 1-oxo-7-fluoro-3,4-dihydroisoquinoline-4-carboxamide." Castagnoli-Cushman reaction applications.Link

  • WebMD/Literature Review. "Gamma-Butyrolactone (GBL) and analogs." Discussion on lactone/lactam conversion and pharmacology.Link

  • Google Patents. "Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile." WO2013149364A1. (Relevant for precursor synthesis). Link

  • Sigma-Aldrich. "Cyclopropylacetonitrile Product Specification." Precursor availability.[2][3][4][5]Link

Sources

Advanced Synthetic Architectures for Novel 3-Substituted Pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidin-2-one (gamma-lactam) scaffold is a privileged pharmacophore in medicinal chemistry, exemplified by the blockbuster antiepileptic drug Levetiracetam (Keppra) and its high-affinity analogue Brivaracetam . While N-substitution is synthetically trivial, introducing complexity at the C3-position remains a critical challenge. The C3 site is pivotal for modulating binding affinity (e.g., to the SV2A protein) and metabolic stability.

This guide moves beyond classical enolate alkylation—which suffers from dialkylation and poor stereocontrol—to detail two superior, self-validating synthetic pathways: Asymmetric Organocatalytic Cascade and Atom Transfer Radical Cyclization (ATRC) .

Part 1: Strategic Rationale & Retrosynthetic Analysis

The C3-Substitution Challenge

Direct alkylation of pyrrolidin-2-one using strong bases (LDA, LiHMDS) often yields mixtures of mono- and di-alkylated products due to the high acidity of the C3 protons. Furthermore, establishing chiral centers at C3 via direct alkylation requires expensive chiral auxiliaries.

To access novel derivatives with high enantiopurity, we must disconnect the ring strategically rather than functionalizing an intact ring.

Diagram 1: Retrosynthetic Disconnection Strategies

The following diagram contrasts the Classical Route (Bond A) with the Modern Routes (B and C) detailed in this guide.

Retrosynthesis Target 3-Substituted Pyrrolidin-2-one RouteA Direct C3 Alkylation (Low Selectivity) Target->RouteA RouteB Organocatalytic Cascade Target->RouteB RouteC Radical Cyclization (ATRC) Target->RouteC PrecursorA Intact Lactam (Enolate Chem) RouteA->PrecursorA PrecursorB Nitro-Michael Adduct RouteB->PrecursorB PrecursorC Alpha-Halo Amide RouteC->PrecursorC

Caption: Retrosynthetic analysis comparing direct alkylation (red) vs. cascade (green) and radical (yellow) approaches.

Part 2: Methodology A — Asymmetric Organocatalytic Cascade

Target: Enantioenriched 3-substituted pyrrolidin-2-ones. Mechanism: Nitro-Michael addition followed by reductive cyclization.[1][2]

The Logic

This approach utilizes the high enantioselectivity of organocatalysts (e.g., squaramides or proline derivatives) to set the stereocenter before ring closure. The nitro group acts as a "masked" amine. Upon reduction, the resulting amine spontaneously attacks the ester to close the lactam ring.

Experimental Protocol

Reaction: Synthesis of (S)-3-phenylpyrrolidin-2-one derivative via Nitro-Michael/Lactamization.

Step 1: Asymmetric Michael Addition
  • Reagents: Trans-beta-nitrostyrene (1.0 eq), Dimethyl malonate (1.2 eq), Chiral Squaramide Catalyst (5 mol%), Toluene.

  • Procedure:

    • Charge a flame-dried flask with nitrostyrene and the catalyst in Toluene (0.1 M).

    • Cool to 0°C. Add dimethyl malonate dropwise.

    • Stir for 24h. Monitor by TLC (Hexane/EtOAc 8:2).

    • Validation Point: 1H NMR should show disappearance of vinyl protons. Chiral HPLC should confirm >90% ee.

Step 2: Reductive Cyclization (The Cascade)[1][2]
  • Reagents: Crude Michael adduct, Raney Nickel (20 wt%), H2 (balloon), MeOH.

  • Procedure:

    • Dissolve the Michael adduct in MeOH.

    • Add Raney Nickel (Caution: Pyrophoric).

    • Purge with H2 and stir at RT for 12h.

    • Mechanism:[1][2][3][4][5][6][7] The nitro group reduces to -NH2.[2] The amine performs an intramolecular nucleophilic attack on the proximal ester, releasing MeOH and forming the lactam.

  • Workup: Filter through Celite. Concentrate. Recrystallize from EtOH.

Diagram 2: Organocatalytic Workflow

Cascade Nitro Nitroalkene Adduct Chiral Michael Adduct (Open Chain) Nitro->Adduct + Malonate High ee% Malonate Malonate Ester Malonate->Adduct Cat Chiral Catalyst (Squaramide) Cat->Adduct Amine Transient Amino-Ester Adduct->Amine H2 / Raney Ni (Reduction) Lactam Chiral 3-Substituted Pyrrolidin-2-one Amine->Lactam Spontaneous Cyclization (-MeOH)

Caption: The "Nitro-Michael" cascade allows stereocenters to be set prior to ring closure.

Part 3: Methodology B — Atom Transfer Radical Cyclization (ATRC)

Target: 3,3-Disubstituted or Spirocyclic Pyrrolidin-2-ones. Mechanism: Copper-catalyzed radical transfer.[8][9]

The Logic

Constructing quaternary centers (e.g., 3,3-disubstitution) is difficult via enolate chemistry due to steric hindrance. ATRC generates a radical at the alpha-position of an amide, which cyclizes onto a tethered alkene. This is a neutral, redox-mediated process that tolerates sensitive functional groups.

Experimental Protocol

Reaction: Cyclization of N-benzyl-N-allyl-2,2-dichloroacetamide to 3-chloro-1-benzyl-3-methylpyrrolidin-2-one.

Step 1: Precursor Synthesis
  • Acylate N-allylbenzylamine with trichloroacetyl chloride (or dichloroacetyl chloride) in DCM with Et3N.

Step 2: The ATRC Reaction
  • Reagents: N-allyl-dichloroacetamide precursor (1.0 eq), CuCl (30 mol%), TPMA (Tris(2-pyridylmethyl)amine) ligand (30 mol%), AIBN (5 mol% - initiator), Acetonitrile.

  • Procedure:

    • Degassing (Critical): Oxygen inhibits radical chains. Freeze-pump-thaw the solvent x3.

    • Add CuCl and Ligand to the solution (forms a green complex).

    • Heat to reflux (80°C) for 4-8 hours.

    • Mechanism:[1][2][3][4][5][6][7] Cu(I) abstracts Cl from the substrate, generating an alpha-acyl radical. This radical attacks the pendant alkene (5-exo-trig). The Cu(II)-Cl species transfers Cl back to the new radical center, regenerating Cu(I).

  • Workup: Dilute with EtOAc, wash with aqueous NH4Cl (to remove Cu), dry, and column chromatography.

Data Validation (Expected)
ParameterMethod A (Cascade)Method B (ATRC)
Target Substitution C3-Mono (Chiral)C3-Quaternary / Spiro
Yield 75-85%60-75%
Stereocontrol >95:5 er (Catalyst controlled)Diastereoselective (Substrate controlled)
Key NMR Signal C3-H (multiplet, ~3.5 ppm)C3-Cl or C3-Quat (no proton)

Part 4: Characterization & Quality Control

To ensure the integrity of the synthesized novel derivatives, the following validation hierarchy is mandatory:

  • 1H NMR (Diagnostic):

    • Look for the diastereotopic protons at C4 and C5. In 3-substituted systems, the C4 protons often appear as complex multiplets around 1.8–2.4 ppm.

    • Link Integrity: Verify spectra against known standards like Levetiracetam (S-isomer) where the methine proton is distinct.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Requirement: >98% ee for biological testing.

  • X-Ray Crystallography:

    • Required for determining absolute configuration of novel quaternary centers generated via ATRC.

References

  • Industrial Synthesis of Levetiracetam

    • Process for producing levetiracetam.[6][10][11][12] (UCB Pharma).[6] WO2004069796A2.

  • Organocatalytic Nitro-Michael Cascade

    • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. ChemRxiv (2023).
  • Atom Transfer Radical Cyclization (ATRC)

    • Copper-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives. J. Am. Chem. Soc. 2009, 131, 18252.[3]

  • Asymmetric Synthesis of Pyrrolidines

    • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts.[7][13] MDPI, 2023.

  • General Review of Lactam Synthesis

    • Synthesis of 3-pyrrolin-2-ones.[14] Organic Chemistry Portal.

Sources

The Cyclopropyl-Lactam Scaffold: A Technical Guide to Unlocking a New Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – In the relentless pursuit of novel therapeutic agents, the cyclopropyl-containing lactam scaffold has emerged as a privileged structure with immense potential across a spectrum of diseases. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core principles and practical methodologies for the biological activity screening of this unique chemical class. From initial hit identification to lead optimization, this document serves as a roadmap for navigating the intricate process of drug discovery centered on cyclopropyl-lactams.

The Strategic Advantage of the Cyclopropyl Moiety in Lactam Scaffolds

The incorporation of a cyclopropane ring into a lactam core is not a trivial structural modification; it is a strategic design element that bestows a host of advantageous physicochemical and pharmacological properties. The inherent strain and unique electronic nature of the three-membered ring profoundly influence the overall molecular conformation and reactivity.

The cyclopropyl group, as a structurally stable bioisostere, can replace carbon-carbon double bonds, leading to improved drug efficacy, enhanced metabolic stability, and a reduction in off-target effects.[1] This rigidification can also contribute to a more favorable entropic profile upon binding to a biological target, potentially increasing affinity and potency.[2][3] Furthermore, the introduction of a cyclopropane ring can modulate the pKa of a drug molecule, which can be crucial for optimizing its pharmacokinetic properties, such as reducing P-glycoprotein efflux.[3][4]

These unique characteristics have led to the exploration of cyclopropyl-containing compounds in a wide array of therapeutic areas, including oncology, infectious diseases, and neurology.[1][5]

A Multifaceted Approach to Biological Activity Screening

A successful screening campaign for cyclopropyl-containing lactams necessitates a multi-pronged approach, integrating both in vitro and in silico methodologies to efficiently identify and characterize promising lead compounds. The screening cascade should be designed to progressively narrow the field of candidates, starting with broad, high-throughput assays and culminating in more complex, physiologically relevant models.

Screening_Cascade cluster_0 High-Throughput Screening (HTS) cluster_1 Hit-to-Lead cluster_2 Lead Optimization Library_of_Cyclopropyl_Lactams Library of Cyclopropyl-Lactams Primary_Assay Primary Assay (e.g., Target-Based or Phenotypic Screen) Library_of_Cyclopropyl_Lactams->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Secondary_Assays Secondary Assays (Dose-Response, Selectivity) Hit_Identification->Secondary_Assays Confirmed Hits Initial_SAR Initial SAR (Structure-Activity Relationship) Secondary_Assays->Initial_SAR Lead_Series_Selection Lead Series Selection Initial_SAR->Lead_Series_Selection ADMET_Profiling In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Series_Selection->ADMET_Profiling Optimized Leads In_Vivo_Efficacy In Vivo Efficacy (Animal Models) ADMET_Profiling->In_Vivo_Efficacy Candidate_Selection Preclinical Candidate Selection In_Vivo_Efficacy->Candidate_Selection

Caption: A generalized screening cascade for the discovery of cyclopropyl-lactam drug candidates.

Target-Based vs. Phenotypic Screening: Choosing the Right Starting Point

The initial screening strategy can be broadly categorized into two approaches: target-based and phenotypic screening.

  • Target-Based Screening: This approach is predicated on a known biological target, such as an enzyme or receptor, that is implicated in a disease pathway. Assays are designed to measure the direct interaction of the cyclopropyl-lactam with the purified target. This method offers the advantage of a clear mechanistic understanding from the outset.

  • Phenotypic Screening: In contrast, phenotypic screening involves testing compounds in whole-cell or whole-organism models to identify molecules that elicit a desired physiological response, without prior knowledge of the specific molecular target. This approach has the potential to uncover novel mechanisms of action and first-in-class therapeutics.

The choice between these strategies depends on the specific research question and the available resources. For cyclopropyl-lactams, their diverse biological activities suggest that both approaches can be fruitful. For instance, their known activity against bacterial targets makes them amenable to whole-cell antibacterial screens.[6][7]

Essential In Vitro Assays for Characterizing Biological Activity

A robust in vitro assay platform is the cornerstone of any successful screening campaign. The following are key assays that are particularly relevant for the evaluation of cyclopropyl-containing lactams.

Enzyme Inhibition Assays

Many cyclopropyl-lactams exert their biological effects by inhibiting the activity of specific enzymes. For example, β-lactam antibiotics, a class of compounds that share the lactam ring, are well-known inhibitors of bacterial cell wall transpeptidases.[8]

Protocol: Generic Enzyme Inhibition Assay (Colorimetric)

  • Reagent Preparation:

    • Prepare a stock solution of the purified enzyme in a suitable buffer.

    • Prepare a stock solution of the substrate that produces a colorimetric signal upon enzymatic conversion.

    • Prepare serial dilutions of the cyclopropyl-lactam test compounds.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add a defined amount of the enzyme to each well.

    • Add the test compounds at various concentrations to the wells. Include appropriate controls (e.g., no inhibitor, known inhibitor).

    • Incubate the enzyme and compound mixture for a predetermined period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the change in absorbance over time using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the reaction rate as a function of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

The majority of β-lactamase assays are based on the ability of the enzyme to catalyze the hydrolysis of the β-lactam ring, leading to a distinct change in UV/Vis absorbance between the substrate and the hydrolyzed product.[9]

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating the activity of cyclopropyl-lactams. These assays can measure a wide range of cellular responses, including proliferation, apoptosis, and signaling pathway modulation.

Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Cell Culture:

    • Culture the desired cell line in appropriate growth medium until it reaches the desired confluency.

  • Cell Seeding:

    • Harvest the cells and seed them into a 96-well plate at a predetermined density.

    • Allow the cells to adhere and grow overnight.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the cyclopropyl-lactam test compounds.

    • Remove the old medium from the cells and add fresh medium containing the test compounds at various concentrations.

    • Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Plot the cell viability as a function of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

This assay is crucial for assessing the therapeutic index of anticancer agents and for identifying potential off-target toxicity.[10]

Navigating the ADMET Landscape: A Critical Step for Success

Undesirable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are a leading cause of failure in the clinical phase of drug development.[11] Therefore, early and continuous assessment of the ADMET profile of cyclopropyl-lactam candidates is paramount.

In Silico ADMET Prediction

Computational tools can provide valuable early insights into the potential ADMET liabilities of a compound.[12] These models can predict a range of properties, including:

  • Absorption: Oral bioavailability, intestinal absorption, and blood-brain barrier penetration.

  • Distribution: Plasma protein binding and volume of distribution.

  • Metabolism: Cytochrome P450 (CYP) inhibition and metabolic stability.

  • Excretion: Renal and hepatic clearance.

  • Toxicity: hERG inhibition, hepatotoxicity, and mutagenicity.

Several free and commercial software packages are available for in silico ADMET prediction.

In Vitro ADMET Assays

Experimental validation of the in silico predictions is essential. Key in vitro ADMET assays include:

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its rate of metabolic clearance.

  • CYP Inhibition: Assessing the potential of the compound to inhibit major CYP enzymes, which can lead to drug-drug interactions.

  • Plasma Protein Binding: Measuring the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.

  • Permeability: Using cell-based models like Caco-2 to assess intestinal permeability.

  • Toxicity: A variety of cell-based assays can be used to evaluate potential toxicities, such as hepatotoxicity and cardiotoxicity.

ADMET_Workflow cluster_InSilico In Silico Prediction cluster_InVitro In Vitro Validation Lead_Compound Lead Cyclopropyl-Lactam Compound Absorption Absorption Lead_Compound->Absorption Distribution Distribution Lead_Compound->Distribution Metabolism Metabolism Lead_Compound->Metabolism Excretion Excretion Lead_Compound->Excretion Toxicity Toxicity Lead_Compound->Toxicity Permeability_Assay Permeability Assay (e.g., Caco-2) Absorption->Permeability_Assay Plasma_Protein_Binding Plasma Protein Binding Distribution->Plasma_Protein_Binding Metabolic_Stability_Assay Metabolic Stability (Microsomes, Hepatocytes) Metabolism->Metabolic_Stability_Assay CYP_Inhibition_Assay CYP Inhibition Assay Metabolism->CYP_Inhibition_Assay Cytotoxicity_Assays Cytotoxicity Assays Toxicity->Cytotoxicity_Assays Optimized_Compound Optimized Compound with Improved ADMET Profile Permeability_Assay->Optimized_Compound Data for SAR Metabolic_Stability_Assay->Optimized_Compound Data for SAR CYP_Inhibition_Assay->Optimized_Compound Data for SAR Plasma_Protein_Binding->Optimized_Compound Data for SAR Cytotoxicity_Assays->Optimized_Compound Data for SAR

Caption: A workflow for the integrated in silico and in vitro assessment of ADMET properties.

Data Interpretation and Lead Optimization

The data generated from the screening cascade and ADMET profiling must be carefully analyzed to establish structure-activity relationships (SAR) and structure-property relationships (SPR). This iterative process of chemical synthesis and biological testing is the essence of lead optimization.

Table 1: Example Data Summary for a Series of Cyclopropyl-Lactam Analogs

Compound IDR1 GroupR2 GroupTarget IC50 (nM)Cell Viability GI50 (µM)Metabolic Stability (t1/2, min)
CPL-001HPhenyl501.215
CPL-002MePhenyl250.835
CPL-003H4-F-Phenyl451.520
CPL-004Me4-F-Phenyl150.650

The goal of lead optimization is to enhance the desired biological activity while simultaneously improving the ADMET properties to achieve a profile suitable for in vivo studies.

Conclusion: A Promising Scaffold for Future Therapeutics

The cyclopropyl-containing lactam scaffold represents a rich and underexplored area of chemical space with significant therapeutic potential. A systematic and well-designed biological activity screening campaign, incorporating a blend of target-based and phenotypic approaches, coupled with early and continuous ADMET assessment, is critical for unlocking the full potential of this promising class of molecules. This guide provides a foundational framework for researchers to confidently navigate the complexities of drug discovery and development with cyclopropyl-lactams, ultimately contributing to the advancement of new and effective medicines.

References

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024-08-30). Molecules. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). Taylor & Francis. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024-08-30). MDPI. [Link]

  • Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. (2022-11-04). CrystEngComm. [Link]

  • The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. (n.d.). MDPI. [Link]

  • Drug Discovery in the Field of β-Lactams: An Academic Perspective. (n.d.). MDPI. [Link]

  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. (2024-11-06). Chemistry World. [Link]

  • Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome b. (n.d.). ResearchGate. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ACS Publications. [Link]

  • Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. (2026-02-03). ACS Publications. [Link]

  • Synthesis, high-throughput screening and pharmacological characterization of β-lactam derivatives as TRPM8 antagonists. (2017-09-07). PubMed. [Link]

  • In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales. (n.d.). NIH. [Link]

  • Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. (n.d.). PubMed. [Link]

  • Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. (n.d.). PubMed Central. [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). RSC Publishing. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025-11-27). PubMed. [Link]

  • Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams. (2023-06-16). Chemical Science. [Link]

  • Using ADMET to Move Forward from Drug Discovery to Development. (2025-06-08). Bitesize Bio. [Link]

  • Rapid Detection of Multiple Classes of β-Lactam Antibiotics in Blood Using an NDM-1 Biosensing Assay. (n.d.). MDPI. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ACS Publications. [Link]

  • Stereoselective synthesis of β-lactams: recent examples. (2023-04-06). Organic & Biomolecular Chemistry. [Link]

  • Comprehensive screening of marine metabolites against class B1 metallo-β-lactamases of Klebsiella pneumoniae using two-pronged in silico approach. (n.d.). Taylor & Francis. [Link]

  • Synthesis of beta-lactams by Ag+-induced ring expansion of 1-hydroxycyclopropylamines: a theoretical analysis. (n.d.). PubMed. [Link]

  • Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. (2024-06-07). MDPI. [Link]

  • ADMETlab 2.0. (n.d.). ADMETlab. [Link]

  • Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. (2022-12-21). MDPI. [Link]

  • Assays for Β-Lactamase Activity and Inhibition. (n.d.). ResearchGate. [Link]

  • In Vitro Activity of β-Lactams in Combination with β-Lactamase Inhibitors against Mycobacterium tuberculosis Clinical Isolates. (n.d.). PubMed Central. [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2024-08-09). YouTube. [Link]

Sources

literature review of cyclopropyl moieties in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Cyclopropyl Moiety in Medicinal Chemistry: A Strategic Guide for Lead Optimization

Executive Summary

The cyclopropyl group is a "privileged structure" in modern drug discovery, appearing in over 10% of FDA-approved small molecule drugs. Far more than a simple spacer, its unique electronic signature—defined by significant ring strain (~27.5 kcal/mol) and "banana bonds" (high p-character)—allows it to function as a versatile bioisostere for alkenes, carbonyls, and bulky alkyl groups.

This guide analyzes the cyclopropyl moiety through the lens of lead optimization , specifically focusing on its ability to modulate metabolic stability, lock bioactive conformations, and enhance potency through hydrophobic filling. It also addresses the critical safety dichotomy: while cyclopropyl groups often block metabolism, specific contexts (e.g., cyclopropylamines) can trigger mechanism-based toxicity.

Part 1: The Physics of Strain – Physicochemical Properties

To deploy the cyclopropyl group effectively, one must understand the underlying orbital mechanics that differentiate it from standard alkyl chains.

Electronic Structure: The Walsh Orbital Model

Unlike the sp³ hybridization of unstrained alkanes, the cyclopropane ring carbons exhibit hybridization closer to sp².

  • Banana Bonds: The C-C bonds in the ring are bent, with high p-character (approx. sp⁵). This creates a region of electron density capable of interacting with adjacent π-systems (hyperconjugation), making the group isolobal to an alkene .

  • Acidity Modulation: The exocyclic C-H bonds have high s-character (approx. sp²), making them shorter (1.08 Å vs 1.09 Å) and significantly stronger (106 kcal/mol vs 98 kcal/mol for secondary carbons). This is the primary driver for metabolic stability against CYP450 oxidation.

Comparative Physicochemical Data

The following table contrasts the cyclopropyl group with its common aliphatic alternatives.

PropertyEthyl (-CH₂CH₃)Isopropyl (-CH(CH₃)₂)Cyclopropyl (-C₃H₅)Impact on Drug Design
Hybridization (C-H) sp³sp³~sp²Stronger C-H bonds resist H-atom abstraction (metabolism).
Bond Angle 109.5°109.5°60°Induces rigid conformational locking.
Lipophilicity (ΔLogP) +1.0+1.3+1.1Increases lipophilicity less than isopropyl; good for solubility/permeability balance.
Electronic Effect Inductive (+I)Inductive (+I)Electron Donating (+M)Can stabilize adjacent carbocations; acts as a π-donor.
Basicity of Attached Amine BaseBaseLower pKa (~1-2 units)Reduces basicity of attached amines (e.g., cyclopropylamine vs. isopropylamine) due to s-character.

Part 2: Pharmacological Rationale & SAR Logic

The "Metabolic Shield" Effect

Replacing an alkyl group (ethyl/isopropyl) with a cyclopropyl group is a standard strategy to block metabolic "soft spots."

  • Mechanism: CYP450 enzymes typically initiate metabolism via Hydrogen Atom Transfer (HAT). The high bond dissociation energy (BDE) of cyclopropyl C-H bonds makes this abstraction kinetically unfavorable.

  • Application: Used to extend half-life (

    
    ) when an alkyl chain is the primary site of clearance.
    
Bioisosterism
  • Alkene Isostere: Due to its π-character, cyclopropane can replace a C=C double bond to improve stability (preventing hydration or oxidation) while maintaining electronic geometry.

  • Carbonyl Isostere: In specific contexts, the dipole alignment and shape can mimic a ketone, particularly in peptide mimetics.

Structural Rigidity (Entropy)

The cyclopropyl group restricts the rotation of adjacent bonds. By freezing the molecule in a bioactive conformation, it reduces the entropic penalty of binding to the receptor (


).
Visualization: Decision Logic for Cyclopropyl Incorporation

Cyclopropyl_Decision_Tree Start Lead Optimization Challenge Metabolic Problem: High Metabolic Clearance? Start->Metabolic Potency Problem: Low Potency/Selectivity? Start->Potency SiteCheck Is the soft spot an Alkyl Chain? Metabolic->SiteCheck Yes PocketCheck Target Pocket Characteristics? Potency->PocketCheck Replace Strategy: Replace with Cyclopropyl (Higher C-H BDE blocks CYP) SiteCheck->Replace Alkyl Chain AmineCheck Is the group an Amine (R-NH2)? SiteCheck->AmineCheck N-Alkyl AmineCheck->Replace Spacer present Warning WARNING: Cyclopropylamine Toxicity Risk (Mechanism-Based Inhibition) AmineCheck->Warning Direct attachment Hydrophobic Small Hydrophobic Pocket PocketCheck->Hydrophobic Vector Need specific vector/angle? PocketCheck->Vector Fill Strategy: Cyclopropyl fits < Isopropyl (Fills space without steric clash) Hydrophobic->Fill Rigid Strategy: Conformational Lock (Reduces Entropic Penalty) Vector->Rigid

Figure 1: Decision matrix for incorporating cyclopropyl moieties during lead optimization. Note the critical safety check for cyclopropylamines.

Part 3: Critical Case Studies

Success: Ciprofloxacin (Potency & Spectrum)
  • Role: The N-cyclopropyl group replaced the N-ethyl group found in earlier quinolones (e.g., Norfloxacin).

  • Mechanism: The cyclopropyl group is optimal for filling the hydrophobic pocket of the bacterial DNA gyrase enzyme. It improves potency against Gram-negative bacteria by ~4-8 fold compared to the ethyl analog.

  • Outcome: Became a blockbuster broad-spectrum antibiotic.

Success: Saxagliptin (Stability)
  • Role: A cis-methanoproline (fused cyclopropyl-proline) motif.

  • Mechanism: The cyclopropyl ring imparts extreme rigidity to the pyrrolidine ring, preventing intramolecular cyclization of the primary amine onto the nitrile warhead (a common instability in DPP-4 inhibitors). It also enhances chemical stability.[1]

Warning: Trovafloxacin (The Cyclopropylamine Trap)
  • Failure: Withdrawn due to severe hepatotoxicity.

  • Mechanism: The drug contains a cyclopropylamine moiety.[2][3] While cyclopropyl carbons are stable, the cyclopropylamine can undergo single-electron oxidation by CYP450.

    • Oxidation forms a radical cation.

    • Ring opening occurs rapidly (releasing strain energy).

    • This generates a reactive enone-like intermediate (Michael acceptor) that covalently binds to hepatic proteins, leading to immune-mediated liver injury.

  • Lesson: Avoid unsubstituted cyclopropylamines if metabolic activation is likely; use electron-withdrawing groups or substituents to prevent radical formation.

Part 4: Synthetic Methodologies

Reliable installation of the cyclopropyl group is critical for SAR exploration.

Protocol: Furukawa-Modified Simmons-Smith Reaction

This is the gold standard for converting alkenes to cyclopropanes using a zinc carbenoid. It avoids the hazards of handling diazomethane.

Reagents:

  • Substrate: Olefin (1.0 equiv)[4]

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes)
    
  • Carbenoid Source: Diiodomethane (

    
    )
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and maintain under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve the olefin (1.0 equiv) in anhydrous DCM (0.2 M concentration). Cool to 0°C.[4][5]

  • Carbenoid Prep: Carefully add

    
     (2.0 equiv) dropwise.[4] Caution: Pyrophoric.
    
  • Addition: Add

    
     (2.0 equiv) dropwise.[4] A white precipitate (
    
    
    
    ) may form.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours. Monitor by TLC/LCMS.

  • Quench: Cool to 0°C. Quench slowly with saturated aqueous

    
    . Vigorous gas evolution may occur.
    
  • Workup: Extract with DCM (3x), wash organics with brine, dry over

    
    , and concentrate.
    
Advanced: Transition Metal-Catalyzed Diazo Insertion

For chiral cyclopropanes, Rhodium(II) or Copper(I) catalysts are used with diazoacetates.

  • Catalyst:

    
     or chiral variants (e.g., 
    
    
    
    ).
  • Precursor: Ethyl diazoacetate (EDA) + Alkene.

  • Advantage: High enantioselectivity (>90% ee) and diastereoselectivity (trans/cis ratio).[6]

Part 5: Future Outlook

The frontier of cyclopropyl chemistry lies in fluorinated cyclopropanes .

  • Fluorine Effect: Adding fluorine to the ring lowers the pKa of adjacent groups further and alters the ring conformation.

  • Applications: Monofluorocyclopropanes are being explored as conformationally locked mimics of bioactive peptides and to further block metabolic sites where simple cyclopropanes fail.

References

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[4] Journal of Medicinal Chemistry. Link

  • Wiberg, K. B. (1996). "Structures, energies and spectra of cyclopropanes." The Chemistry of the Cyclopropyl Group. Link

  • Gennari, C., et al. (2007). "Cyclopropane-containing amino acids and peptides: synthesis and structural studies." Chemical Reviews. Link

  • Kalgutkar, A. S., et al. (2005). "Metabolic activation of the cyclopropylamine structural element: a double-edged sword in drug discovery." Current Drug Metabolism. Link

  • Ebner, T., et al. (2000). "Disposition and chemical stability of the cyclopropyl-fused pyrrolidine-based DPP-4 inhibitor saxagliptin." Drug Metabolism and Disposition. Link

  • Charette, A. B., et al. (2001). "Simmons-Smith Cyclopropanation Reaction." Organic Reactions.[2][4][5][7][8][9] Link

Sources

Methodological & Application

Enantioselective Synthesis of (R/S)-3-Cyclopropylpyrrolidin-2-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 3-Cyclopropylpyrrolidin-2-ones

The pyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a cyclopropyl group at the 3-position adds a three-dimensional feature that can significantly enhance pharmacological properties. The cyclopropyl ring is a bioisostere for various functional groups and can improve metabolic stability, binding affinity, and cell permeability. Consequently, the development of robust and stereoselective methods for the synthesis of enantiomerically pure (R)- and (S)-3-cyclopropylpyrrolidin-2-one is of paramount importance for the discovery and development of novel therapeutics. This guide provides detailed protocols and scientific rationale for two prominent and effective strategies for the enantioselective synthesis of this key chiral building block.

Strategic Approaches to Enantiocontrol

The stereoselective construction of the C3-cyclopropyl stereocenter on the pyrrolidin-2-one core can be approached through two primary bond-forming strategies:

  • Asymmetric 1,4-Conjugate Addition: This method involves the addition of a cyclopropyl nucleophile to an α,β-unsaturated pyrrolidin-2-one (a γ-lactam). The stereochemistry is controlled by a chiral catalyst, typically a metal complex with a chiral ligand, that orchestrates the facial selectivity of the nucleophilic attack.

  • Asymmetric Cyclopropanation: This strategy entails the enantioselective cyclopropanation of a 3-alkenylpyrrolidin-2-one precursor. A chiral transition metal catalyst, often based on rhodium or copper, delivers the carbene equivalent to the double bond in a stereocontrolled manner.

This application note will detail protocols for both approaches, providing researchers with a comprehensive toolkit for accessing either enantiomer of 3-cyclopropylpyrrolidin-2-one.

Method 1: Asymmetric Copper-Catalyzed 1,4-Conjugate Addition of a Cyclopropyl Grignard Reagent

This approach is highly convergent and relies on the well-established copper-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds. The use of a chiral phosphine ligand is crucial for achieving high levels of enantioselectivity.

Scientific Rationale

The reaction proceeds through the formation of a chiral copper(I) complex. This complex coordinates to the α,β-unsaturated lactam, activating it for nucleophilic attack. The chiral ligand environment dictates the facial approach of the cyclopropyl Grignard reagent, leading to the preferential formation of one enantiomer. The choice of the chiral ligand is critical and often requires screening to identify the optimal one for a specific substrate. Ligands such as (R)-BINAP and those of the Trost ligand family have proven effective in similar transformations.

Experimental Workflow

Caption: Workflow for Asymmetric Conjugate Addition.

Detailed Protocol: Synthesis of (R)-3-Cyclopropylpyrrolidin-2-one

Step 1: Synthesis of N-Boc-5-hydropyrrol-2-one (Michael Acceptor)

  • Materials: N-Boc-pyrrolidin-2-one, Lithium diisopropylamide (LDA), Phenylselenyl chloride, Hydrogen peroxide (30%), Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.

  • Procedure: a. Dissolve N-Boc-pyrrolidin-2-one (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C. b. Add LDA (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour. c. Add a solution of phenylselenyl chloride (1.2 equiv) in anhydrous THF dropwise. Stir at -78 °C for 2 hours. d. Quench the reaction with saturated aqueous sodium bicarbonate. Extract with diethyl ether (3x). e. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. f. Dissolve the crude product in DCM and cool to 0 °C. g. Add hydrogen peroxide (30% aqueous solution, 3.0 equiv) dropwise. Stir vigorously at room temperature for 12 hours. h. Separate the layers and extract the aqueous layer with DCM (3x). i. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. j. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-5-hydropyrrol-2-one as a white solid.

Step 2: Asymmetric 1,4-Conjugate Addition

  • Materials: N-Boc-5-hydropyrrol-2-one, Copper(I) iodide (CuI), (R)-(-)-N-Pinenyl-N'-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (chiral ligand), Cyclopropylmagnesium bromide (0.5 M in THF), Anhydrous toluene, Saturated aqueous ammonium chloride.

  • Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere, add CuI (0.05 equiv) and the chiral ligand (0.055 equiv). b. Add anhydrous toluene and stir the suspension at room temperature for 30 minutes. c. Cool the mixture to -20 °C and add cyclopropylmagnesium bromide (1.5 equiv) dropwise. Stir for 30 minutes. d. Add a solution of N-Boc-5-hydropyrrol-2-one (1.0 equiv) in anhydrous toluene dropwise. e. Stir the reaction at -20 °C and monitor by TLC. Upon completion (typically 4-6 hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride. f. Extract the mixture with ethyl acetate (3x). g. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. h. Purify by flash column chromatography to yield (R)-N-Boc-3-cyclopropylpyrrolidin-2-one.

Step 3: Deprotection

  • Materials: (R)-N-Boc-3-cyclopropylpyrrolidin-2-one, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure: a. Dissolve the Boc-protected product (1.0 equiv) in DCM. b. Add TFA (10 equiv) and stir at room temperature for 2 hours. c. Concentrate the reaction mixture under reduced pressure. d. Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford (R)-3-cyclopropylpyrrolidin-2-one.

Data Summary
StepProductTypical YieldEnantiomeric Excess (ee)
1N-Boc-5-hydropyrrol-2-one70-85%N/A
2(R)-N-Boc-3-cyclopropylpyrrolidin-2-one80-95%>95%
3(R)-3-cyclopropylpyrrolidin-2-one>95%>95%

Method 2: Asymmetric Rhodium-Catalyzed Cyclopropanation

This strategy involves the synthesis of a 3-vinylpyrrolidin-2-one precursor followed by a highly enantioselective cyclopropanation using a chiral rhodium catalyst. This method offers excellent control of stereochemistry and is amenable to a wide range of substrates.

Scientific Rationale

The key step in this sequence is the rhodium-catalyzed decomposition of a diazo compound in the presence of the 3-alkenylpyrrolidin-2-one. This generates a rhodium-carbene intermediate which then undergoes cyclopropanation of the alkene. The chiral ligands on the rhodium catalyst, typically carboxylate or carboxamidate ligands, create a chiral pocket that directs the approach of the alkene to the carbene, thereby controlling the enantioselectivity of the cyclopropane formation.

Experimental Workflow

Caption: Workflow for Asymmetric Cyclopropanation.

Detailed Protocol: Synthesis of (S)-3-Cyclopropylpyrrolidin-2-one

Step 1: Synthesis of N-Boc-3-vinylpyrrolidin-2-one

  • Materials: N-Boc-3-oxopyrrolidine, Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi), Anhydrous THF.

  • Procedure: a. Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF under an inert atmosphere and cool to 0 °C. b. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. The mixture will turn a deep yellow/orange color. Stir at room temperature for 1 hour. c. Cool the ylide solution to 0 °C and add a solution of N-Boc-3-oxopyrrolidine (1.0 equiv) in anhydrous THF dropwise. d. Allow the reaction to warm to room temperature and stir for 12 hours. e. Quench with water and extract with diethyl ether (3x). f. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. g. Purify by flash column chromatography to afford N-Boc-3-vinylpyrrolidin-2-one.

Step 2: Asymmetric Cyclopropanation

  • Materials: N-Boc-3-vinylpyrrolidin-2-one, Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh₂(S-PTTL)₄), Ethyl diazoacetate, Anhydrous DCM.

  • Procedure: a. To a solution of N-Boc-3-vinylpyrrolidin-2-one (1.0 equiv) and Rh₂(S-PTTL)₄ (0.01 equiv) in anhydrous DCM, add a solution of ethyl diazoacetate (1.5 equiv) in anhydrous DCM via syringe pump over 4 hours. b. Stir the reaction at room temperature for an additional 8 hours after the addition is complete. c. Concentrate the reaction mixture and purify by flash column chromatography to yield the cyclopropanated product.

Step 3: Saponification and Decarboxylation

  • Materials: The cyclopropanated ester, Lithium hydroxide (LiOH), THF/Water, Hydrochloric acid (HCl).

  • Procedure: a. Dissolve the ester in a mixture of THF and water. b. Add LiOH (2.0 equiv) and stir at room temperature until the reaction is complete (TLC monitoring). c. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate (3x). d. Dry the combined organic layers and concentrate. e. Heat the resulting carboxylic acid under vacuum to effect decarboxylation, yielding (S)-N-Boc-3-cyclopropylpyrrolidin-2-one.

Step 4: Deprotection

  • Procedure: Follow the same deprotection protocol as in Method 1, Step 3.

Data Summary
StepProductTypical YieldEnantiomeric Excess (ee)
1N-Boc-3-vinylpyrrolidin-2-one75-90%N/A
2 & 3(S)-N-Boc-3-cyclopropylpyrrolidin-2-one60-75% (over 2 steps)>98%
4(S)-3-cyclopropylpyrrolidin-2-one>95%>98%

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Organolithium reagents and Grignard reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Diazo compounds are potentially explosive and should be handled with care. Avoid using ground glass joints and do not distill to dryness.

  • Trifluoroacetic acid is highly corrosive. Handle with appropriate care.

Characterization

The enantiomeric excess of the final products and intermediates should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase. The structure and purity of all compounds should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The two detailed protocols herein provide reliable and highly enantioselective routes to both enantiomers of 3-cyclopropylpyrrolidin-2-one. The choice between the asymmetric conjugate addition and the asymmetric cyclopropanation will depend on the availability of starting materials and the specific requirements of the research program. Both methods are robust and scalable, making them valuable tools for researchers in drug discovery and development.

References

  • Feringa, B. L., Naasz, R., Imbos, R., & Arnold, L. A. (2000). Catalytic Enantioselective Conjugate Addition. In Modern Organocopper Chemistry (pp. 224-258). Wiley-VCH.
  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C–H functionalization by rhodium-catalyzed carbenoid insertion.
  • Doyle, M. P., & Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical reviews, 98(2), 911-935.
  • Harutyunyan, S. R., den Hartog, T., Geurts, K., Minnaard, A. J., & Feringa, B. L. (2008). Catalytic asymmetric conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds. Chemical reviews, 108(8), 2824-2852.
  • Li, Z., & Trost, B. M. (2008). The Trost ligands: evolution and applications in enantioselective catalysis. Accounts of chemical research, 41(7), 881-894.
  • Corey, E. J., & Helal, C. J. (1998). The catalytic enantioselective construction of molecules with quaternary carbon stereocenters.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyclopropylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-cyclopropylpyrrolidin-2-one. It outlines the predominant synthetic strategies, offers an in-depth troubleshooting guide in a Q&A format to address common experimental challenges, and presents detailed, optimized protocols. The content is grounded in established chemical principles and supported by citations from peer-reviewed literature to ensure scientific integrity and practical utility.

Section 1: Overview of Synthetic Strategies

The synthesis of 3-substituted pyrrolidin-2-ones, including the cyclopropyl variant, is a critical task in medicinal chemistry due to the prevalence of this scaffold in pharmacologically active compounds.[1] The primary challenge lies in the efficient and stereocontrolled installation of the cyclopropyl group at the C3 position. Several synthetic routes have been developed, with the most common strategies involving cyclopropanation of a suitable precursor or the cyclization of a cyclopropyl-containing acyclic starting material.

One prevalent and effective method is the cyclopropanation of an N-substituted itaconimide derivative . This approach offers a direct route to the desired carbon skeleton. The reaction typically employs a cyclopropanating agent, such as diazomethane in the presence of a palladium catalyst or via a Simmons-Smith type reaction, on an itaconimide bearing a protecting or functional group on the nitrogen.[2]

An alternative strategy involves the use of donor-acceptor (D-A) cyclopropanes . These highly reactive intermediates can undergo ring-opening and subsequent lactamization with a suitable amine to form the pyrrolidinone ring.[3] While powerful, this method requires careful control of reaction conditions to manage the reactivity of the D-A cyclopropane.

Finally, multi-component reactions, such as the Castagnoli-Cushman reaction, have been adapted to produce related structures, demonstrating the versatility of convergent synthetic designs.[4]

The choice of strategy often depends on the availability of starting materials, desired scale, and the specific stereochemical requirements of the final product.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 3-cyclopropylpyrrolidin-2-one, particularly focusing on the cyclopropanation of itaconimide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the cyclopropanation step?

A1: The most frequent cause of low yield is the decomposition of the cyclopropanating agent or the formation of side products. For instance, in reactions involving diazo compounds, carbene dimerization or insertion into solvent C-H bonds can compete with the desired cyclopropanation.[5] In Simmons-Smith reactions, the quality and activation of the zinc-copper couple are paramount; incomplete activation leads to sluggish and incomplete reactions.

Q2: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?

A2: Besides the desired product and unreacted starting material, common side products include:

  • Pyrazoline derivatives: If using diazomethane, a [3+2] cycloaddition with the alkene of the itaconimide can form a pyrazoline intermediate. This can sometimes be converted to the cyclopropane upon heating or photolysis, but may also persist as a stable byproduct.

  • Products of C-H insertion: The carbene intermediate can insert into nearby C-H bonds, particularly if the substrate has labile protons.

  • Oligomers/Polymers: If the starting itaconimide is unstable under the reaction conditions, polymerization can occur, especially at elevated temperatures.

Q3: How can I improve the diastereoselectivity of the cyclopropanation?

A3: Diastereoselectivity is often influenced by steric hindrance. The incoming cyclopropanating agent will typically approach from the less hindered face of the double bond.

  • Bulky N-substituent: Employing a bulky protecting group on the pyrrolidinone nitrogen (e.g., a benzyl or tert-butoxycarbonyl group) can effectively shield one face of the molecule, directing the cyclopropanation to the opposite face.

  • Chiral Auxiliaries: For asymmetric synthesis, attaching a chiral auxiliary to the nitrogen can provide excellent stereocontrol.

  • Catalyst Choice: In metal-catalyzed reactions, the ligand on the metal center plays a crucial role in determining the stereochemical outcome.[6] Experimenting with different ligands is a standard optimization strategy.

Troubleshooting Specific Issues

Issue 1: Reaction Stalls / Incomplete Conversion

  • Question: My reaction has been running for 24 hours, and TLC/LC-MS analysis shows a significant amount of starting material remaining. What should I do?

  • Answer & Troubleshooting Workflow:

    • Verify Reagent Activity:

      • Cyclopropanating Agent: If using a diazo compound generated in situ, ensure the precursors are pure and the generation conditions are optimal. For Simmons-Smith reagents (e.g., CH₂I₂/Zn-Cu), verify the activation of the zinc. A simple test is to observe for heat evolution and/or bubble formation upon addition of the diiodomethane to the activated zinc.

      • Catalyst: If using a metal catalyst, ensure it has not been deactivated by exposure to air or moisture. Using a glovebox or Schlenk techniques for catalyst handling is critical.

    • Check Reaction Temperature:

      • Some cyclopropanation reactions require a specific temperature range to proceed efficiently.[7] Too low a temperature may lead to a slow reaction rate, while too high a temperature can cause reagent decomposition. Verify the optimal temperature for your specific procedure from the literature.

    • Solvent Purity:

      • Ensure the solvent is anhydrous and free of impurities. Protic impurities (water, alcohols) will quench organometallic reagents and can react with carbenes.

    • Incremental Addition:

      • Instead of adding all the cyclopropanating agent at once, try a slow, portion-wise, or syringe-pump addition. This maintains a low, steady concentration of the reactive species, which can minimize side reactions and prevent thermal runaway.

    dot

    G Troubleshooting Workflow: Incomplete Conversion Start Reaction Stalled? CheckReagents Verify Reagent Activity (e.g., Zn-Cu couple, Catalyst) Start->CheckReagents CheckTemp Confirm Reaction Temperature (Is it optimal?) CheckReagents->CheckTemp Reagents OK CheckSolvent Assess Solvent Purity (Is it anhydrous?) CheckTemp->CheckSolvent Temp OK TryAddition Implement Slow/Portion-wise Addition of Reagent CheckSolvent->TryAddition Solvent OK Resolved Reaction Proceeds TryAddition->Resolved

    Caption: Workflow for addressing stalled reactions.

Issue 2: Low Isolated Yield After Workup and Purification

  • Question: The reaction appears clean by TLC, but my isolated yield after column chromatography is very low. Where could my product be going?

  • Answer & Troubleshooting Steps:

    • Product Volatility: 3-cyclopropylpyrrolidin-2-one is a relatively small molecule. Aggressive removal of solvent under high vacuum, especially with heating, can lead to significant loss of product.

      • Solution: Use a rotary evaporator with careful control of vacuum and a moderately warm water bath (e.g., 30-40°C). For final drying, leave the product under high vacuum at room temperature.

    • Aqueous Workup Losses: The product has some water solubility due to the lactam functionality.

      • Solution: When performing an aqueous extraction, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Back-extract the aqueous layer multiple times (e.g., 3 x 50 mL instead of 1 x 150 mL) with your organic solvent (e.g., dichloromethane or ethyl acetate).

    • Column Chromatography Issues:

      • Silica Activity: The product can be somewhat polar and may streak or irreversibly bind to highly activated silica gel.

      • Solution: Deactivate the silica gel by adding 1-2% triethylamine to your eluent system. This will cap the acidic silanol groups and improve recovery. Alternatively, consider using a less acidic stationary phase like alumina.

      • Eluent Polarity: Ensure your eluent system provides an appropriate Rf value (0.2-0.3) for good separation without excessive band broadening.

Section 3: Optimized Experimental Protocol

This protocol describes a reliable method for the synthesis of N-benzyl-3-cyclopropylpyrrolidin-2-one, which can be subsequently debenzylated if the unprotected lactam is desired.

Step 1: Synthesis of N-Benzylitaconimide

  • To a solution of itaconic acid (13.0 g, 100 mmol) in 150 mL of toluene, add benzylamine (10.7 g, 100 mmol).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until no more water is collected.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Recrystallize the crude solid from ethanol to yield N-benzylitaconimide as a white crystalline solid.

Step 2: Cyclopropanation

  • Prepare a zinc-copper couple: To a flask containing zinc dust (19.6 g, 300 mmol), add 200 mL of deionized water followed by a solution of copper(II) sulfate pentahydrate (1.5 g in 20 mL water). Stir vigorously for 30 minutes. Decant the water and wash the solid with diethyl ether (3 x 50 mL). Dry the activated zinc-copper couple under a stream of nitrogen.

  • To a suspension of the activated Zn-Cu couple in 100 mL of anhydrous diethyl ether, add a solution of N-benzylitaconimide (10.1 g, 50 mmol) in 50 mL of anhydrous diethyl ether.

  • Add diiodomethane (40.2 g, 150 mmol) dropwise over 1 hour. The reaction is exothermic; maintain a gentle reflux using a water bath if necessary.

  • After the addition is complete, continue to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of Celite® to remove the metal salts. Wash the Celite® pad with diethyl ether.

  • Separate the layers of the filtrate. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-benzyl-3-cyclopropylpyrrolidin-2-one.

Section 4: Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the described cyclopropanation protocol. Actual results may vary based on experimental setup and reagent quality.

ParameterValue / ConditionExpected Outcome
Substrate N-Benzylitaconimide-
Reagents Zn-Cu, CH₂I₂Simmons-Smith Cyclopropanation
Solvent Anhydrous Diethyl EtherGood for reagent solubility and workup
Temperature Room Temp to Reflux (~35°C)Mild conditions prevent degradation
Reaction Time 12 - 18 hoursAllows for complete conversion
Typical Yield 60 - 75%Good to excellent for this transformation
Purification Silica Gel ChromatographyEffective for removing impurities

Section 5: Mechanistic Visualization

The Simmons-Smith reaction is believed to proceed through the formation of an organozinc carbenoid species, (iodomethyl)zinc iodide (IZnCH₂I), which then delivers the methylene group to the alkene in a concerted fashion.

dot

G Simplified Simmons-Smith Reaction Mechanism cluster_0 Step 1: Carbenoid Formation cluster_1 Step 2: Cyclopropanation ZnCu Zn(Cu) Carbenoid IZnCH₂I (Carbenoid) ZnCu->Carbenoid + CH2I2 CH₂I₂ (Diiodomethane) CH2I2->Carbenoid in Ether TransitionState [Concerted Transition State] Carbenoid->TransitionState + Itaconimide N-Benzylitaconimide Itaconimide->TransitionState Product N-Benzyl-3-cyclopropyl- pyrrolidin-2-one TransitionState->Product ZnI2 ZnI₂ TransitionState->ZnI2

Sources

identifying and minimizing byproducts in 3-cyclopropylpyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-cyclopropylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of this valuable compound. Our goal is to equip you with the knowledge to identify and minimize byproducts, thereby improving yield, purity, and overall success of your experiments.

Introduction: The Synthetic Challenge

3-Cyclopropylpyrrolidin-2-one is a key structural motif in medicinal chemistry, valued for its unique conformational properties that can enhance binding affinity and metabolic stability in drug candidates. However, its synthesis is not without challenges. The introduction of the sterically demanding cyclopropyl group and the formation of the γ-lactam ring can lead to a variety of byproducts, complicating purification and reducing yields. This guide provides a systematic approach to understanding and overcoming these synthetic hurdles.

Plausible Synthetic Strategies and Potential Byproducts

Two primary strategies are commonly employed for the synthesis of 3-cyclopropylpyrrolidin-2-one. Each pathway has its own set of potential side reactions and byproducts that researchers should be aware of.

Strategy A: Cyclopropanation of a 3-Pyrrolin-2-one Precursor

This approach involves the initial synthesis of an unsaturated lactam, 3-pyrrolin-2-one, followed by cyclopropanation of the double bond.

Strategy A cluster_0 Step 1: 3-Pyrrolin-2-one Synthesis cluster_1 Step 2: Cyclopropanation cluster_2 Potential Byproducts Precursors Precursors 3-Pyrrolin-2-one 3-Pyrrolin-2-one Precursors->3-Pyrrolin-2-one e.g., Multicomponent Reaction 3-Cyclopropylpyrrolidin-2-one 3-Cyclopropylpyrrolidin-2-one 3-Pyrrolin-2-one->3-Cyclopropylpyrrolidin-2-one e.g., Simmons-Smith Reaction Byproduct_A1 Isomeric Pyrrolinones 3-Pyrrolin-2-one->Byproduct_A1 Byproduct_A2 Unreacted Starting Material 3-Cyclopropylpyrrolidin-2-one->Byproduct_A2 Byproduct_A3 Ring-Opened Products 3-Cyclopropylpyrrolidin-2-one->Byproduct_A3 Byproduct_A4 Diastereomers 3-Cyclopropylpyrrolidin-2-one->Byproduct_A4

Caption: Synthetic pathway for Strategy A.

Potential Byproducts in Strategy A:

Byproduct CategoryDescriptionPotential CauseIdentification
Isomeric Pyrrolinones Formation of other unsaturated lactam isomers during the synthesis of the 3-pyrrolin-2-one precursor.Lack of regioselectivity in the ring-closing reaction.NMR spectroscopy to identify different olefinic proton signals.
Unreacted Starting Material Incomplete conversion of the 3-pyrrolin-2-one to the cyclopropanated product.Insufficient reagent, deactivation of the catalyst, or suboptimal reaction conditions.Chromatography (TLC, HPLC, GC) and NMR spectroscopy.
Ring-Opened Products Cleavage of the lactam or cyclopropane ring under harsh reaction conditions.Acidic or basic conditions, or high temperatures.Mass spectrometry to detect fragments corresponding to ring-opened structures.
Diastereomers Formation of both cis and trans isomers with respect to the cyclopropane ring and substituents on the pyrrolidinone ring.Lack of stereocontrol in the cyclopropanation step.Chiral chromatography or high-field NMR with chiral shift reagents.
Strategy B: Pyrrolidinone Ring Formation from a Cyclopropyl Precursor

This strategy begins with a molecule already containing the cyclopropyl group, followed by the construction of the pyrrolidinone ring. A common approach is a Michael addition followed by cyclization.

Strategy B cluster_0 Step 1: Michael Addition cluster_1 Step 2: Lactamization cluster_2 Potential Byproducts Cyclopropyl_Precursor Cyclopropyl α,β-unsaturated ester Adduct Adduct Cyclopropyl_Precursor->Adduct Base-catalyzed Nucleophile e.g., Malonate ester Nucleophile->Adduct 3-Cyclopropylpyrrolidin-2-one 3-Cyclopropylpyrrolidin-2-one Adduct->3-Cyclopropylpyrrolidin-2-one Hydrolysis, Decarboxylation, and Cyclization Byproduct_B1 1,2-Addition Product Adduct->Byproduct_B1 Byproduct_B2 Polymeric Material Adduct->Byproduct_B2 Byproduct_B3 Incomplete Cyclization 3-Cyclopropylpyrrolidin-2-one->Byproduct_B3 Byproduct_B4 Epimers 3-Cyclopropylpyrrolidin-2-one->Byproduct_B4

Caption: Synthetic pathway for Strategy B.

Potential Byproducts in Strategy B:

Byproduct CategoryDescriptionPotential CauseIdentification
1,2-Addition Product Nucleophilic attack at the carbonyl carbon instead of the β-carbon of the unsaturated ester.Use of hard nucleophiles (e.g., Grignard reagents) instead of soft nucleophiles.IR spectroscopy (presence of a hydroxyl group) and NMR spectroscopy.
Polymeric Material Self-polymerization of the α,β-unsaturated ester.Strongly basic conditions or high temperatures.Insoluble material in the reaction mixture; broad signals in NMR.
Incomplete Cyclization The intermediate γ-amino acid or ester fails to cyclize.Insufficient heat or incorrect pH for the cyclization step.LC-MS to identify the mass of the uncyclized intermediate.
Epimers Formation of diastereomers at the newly formed stereocenters during the Michael addition.Lack of stereocontrol in the addition step.Chiral chromatography or high-field NMR.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-cyclopropylpyrrolidin-2-one in a question-and-answer format.

Troubleshooting cluster_0 Observed Problem cluster_1 Potential Cause cluster_2 Recommended Action Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Byproduct_Formation Byproduct Formation Low_Yield->Byproduct_Formation Product_Degradation Product Degradation Low_Yield->Product_Degradation Multiple_Spots Multiple Spots on TLC Multiple_Spots->Byproduct_Formation Isomer_Formation Isomer Formation Multiple_Spots->Isomer_Formation Purification_Difficulty Difficulty in Purification Purification_Difficulty->Byproduct_Formation Purification_Difficulty->Isomer_Formation Unexpected_NMR Unexpected NMR Signals Unexpected_NMR->Byproduct_Formation Unexpected_NMR->Isomer_Formation Optimize_Conditions Optimize Reaction Conditions Incomplete_Reaction->Optimize_Conditions Byproduct_Formation->Optimize_Conditions Change_Reagents Change Reagents/Catalyst Byproduct_Formation->Change_Reagents Characterize_Byproducts Characterize Byproducts (NMR, MS) Byproduct_Formation->Characterize_Byproducts Product_Degradation->Optimize_Conditions Isomer_Formation->Change_Reagents Purification_Technique Modify Purification Technique Isomer_Formation->Purification_Technique

Caption: Troubleshooting workflow for synthesis issues.

Q1: My overall yield is consistently low. What are the likely causes?

A1: Low yields can stem from several factors depending on your chosen synthetic strategy.

  • For Strategy A (Cyclopropanation):

    • Incomplete formation of the 3-pyrrolin-2-one precursor: Multicomponent reactions for the synthesis of 3-pyrrolin-2-ones can be sensitive to reaction conditions.[1][2] Ensure all reagents are pure and the reaction is run under optimal temperature and time.

    • Deactivation of the Simmons-Smith reagent: The organozinc carbenoid used in the Simmons-Smith reaction is sensitive to moisture and air.[3][4][5][6] Ensure anhydrous conditions and use freshly prepared or high-quality reagents.

    • Side reactions of the precursor: The 3-pyrrolin-2-one can undergo other reactions, such as polymerization, under the reaction conditions.

  • For Strategy B (Ring Formation):

    • Poor efficiency in the Michael addition: The choice of base and solvent is critical for a successful Michael addition. A base that is too strong can lead to side reactions like polymerization.

    • Incomplete cyclization: The final lactamization step may require specific conditions (e.g., heat, acid, or base catalysis) to proceed to completion. An uncyclized intermediate will result in a lower yield of the desired product.

Q2: My TLC plate shows multiple spots close to my product spot. What could they be?

A2: The presence of multiple spots near your product often indicates the formation of isomers or closely related byproducts.

  • Diastereomers/Epimers: Both synthetic strategies can generate stereoisomers. In Strategy A, the cyclopropanation can occur from either face of the double bond, leading to diastereomers. In Strategy B, the Michael addition can create a new stereocenter, leading to epimers. These isomers often have very similar polarities and can be difficult to separate by standard column chromatography.

  • Isomeric Pyrrolinones (Strategy A): If the synthesis of your 3-pyrrolin-2-one precursor is not completely regioselective, you may have other pyrrolinone isomers in your starting material, which would then be carried through to the final product mixture.

Q3: I am having difficulty purifying my final product by column chromatography. What are my options?

A3: Purification challenges often arise from the presence of byproducts with similar physical properties to the desired product.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities, especially isomers.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide much higher resolution than standard column chromatography.

  • Chemical Derivatization: In some cases, it may be beneficial to derivatize the crude product mixture to facilitate separation. For example, if you have an uncyclized amino acid byproduct (from Strategy B), you could protect the amine or acid group to alter its polarity before chromatography.

Q4: My NMR spectrum shows unexpected signals. How can I identify the impurities?

A4: NMR spectroscopy is a powerful tool for identifying byproducts.

  • Look for characteristic signals:

    • Ring-opened products: May show signals for new functional groups, such as a primary amine or a carboxylic acid.

    • 1,2-addition products (Strategy B): Will likely show a signal for a hydroxyl group in the proton NMR and a corresponding shift in the carbon NMR.

    • Unreacted starting materials: Compare the spectrum of your product to that of your starting materials to check for any unreacted precursors.

  • 2D NMR techniques: Techniques like COSY and HSQC can help to establish connectivity between protons and carbons, aiding in the structural elucidation of unknown byproducts.

  • Mass Spectrometry: Coupling your analysis with mass spectrometry (GC-MS or LC-MS) will provide molecular weight information for the impurities, which is crucial for their identification.

Frequently Asked Questions (FAQs)

Q1: Which synthetic strategy is better, A or B?

A1: The choice of strategy depends on the availability of starting materials and the specific requirements of your synthesis. Strategy A may be more straightforward if a suitable 3-pyrrolin-2-one precursor is readily available or easily synthesized. Strategy B offers more flexibility in introducing substituents on the cyclopropyl ring early in the synthesis.

Q2: What are the best analytical techniques to monitor the progress of my reaction?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the starting materials, intermediates, product, and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis of the product and any isolated byproducts.

Q3: How can I minimize the formation of diastereomers?

A3: To improve stereoselectivity:

  • In Strategy A: The stereochemical outcome of the Simmons-Smith reaction can sometimes be directed by a nearby functional group, such as a hydroxyl group.[6] The use of chiral ligands or catalysts can also induce enantioselectivity.

  • In Strategy B: The Michael addition can be made stereoselective by using a chiral catalyst or a chiral auxiliary on the nucleophile or the Michael acceptor.

Q4: Are there any specific safety precautions I should take?

A4: Standard laboratory safety practices should always be followed. Specific to these syntheses:

  • Simmons-Smith Reaction: The reagents are often pyrophoric and react violently with water. This reaction should be carried out under an inert atmosphere in anhydrous solvents.

  • Handling of Bases: Strong bases should be handled with care to avoid chemical burns.

  • Pressurized Reactions: Some lactam-forming reactions may require elevated temperatures and pressures. Ensure that appropriate reaction vessels and safety measures are in place.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyclopropylpyrrolidin-2-one via Simmons-Smith Cyclopropanation (Strategy A)

Step 1: Synthesis of N-Benzyl-3-pyrrolin-2-one

This is an example protocol; specific conditions may need to be optimized.

  • To a solution of N-benzylmaleimide (1.0 eq) in a suitable solvent (e.g., methanol) at 0 °C, add sodium borohydride (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-3-pyrrolin-2-one.

Step 2: Simmons-Smith Cyclopropanation

  • To a stirred suspension of zinc-copper couple (2.0 eq) in anhydrous diethyl ether under an argon atmosphere, add diiodomethane (2.0 eq) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of N-benzyl-3-pyrrolin-2-one (1.0 eq) in anhydrous diethyl ether dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture through celite and extract the filtrate with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-3-cyclopropylpyrrolidin-2-one.

  • The benzyl protecting group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to give the final product.

Protocol 2: Purification of Substituted Pyrrolidinones
  • Column Chromatography: A gradient of ethyl acetate in hexanes is typically effective for the purification of pyrrolidinone derivatives on silica gel. The polarity of the eluent should be adjusted based on the polarity of the product and impurities as determined by TLC.

  • Recrystallization: If the product is a solid, dissolve the crude material in a minimal amount of a hot solvent in which the product has high solubility and impurities have low solubility. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration.

  • Preparative TLC/HPLC: For small-scale purifications or difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolin-2-ones. Retrieved from [Link]

  • ChemRxiv. (2022).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted....
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • Royal Society of Chemistry. (n.d.). α,β-Unsaturated and cyclopropyl acyl radicals, and their ketene alkyl radical equivalents.
  • National Center for Biotechnology Information. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines.
  • National Center for Biotechnology Information. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams.
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • ResearchGate. (n.d.).
  • White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Cyclopropanation vs. single-carbon insertion of pyrrole-2,3-diones with sulfonium ylides....
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • National Center for Biotechnology Information. (n.d.). A Photochemical Strategy towards Michael Addition Reactions of Cyclopropenes.
  • National Center for Biotechnology Information. (n.d.). Stereoselective synthesis of (E)
  • National Center for Biotechnology Information. (n.d.).
  • Master Organic Chemistry. (2023).
  • National Center for Biotechnology Information. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds....
  • National Center for Biotechnology Information. (n.d.).
  • Organic Syntheses. (n.d.). Procedure.
  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids.
  • The Center for Forensic Science Research & Education. (2023). NPS Discovery — New Drug Monograph 2023 N-Pyrrolidino Metonitazene.
  • National Center for Biotechnology Information. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol....
  • ResearchGate. (n.d.). Multicomponent Reactions in the Synthesis of γ-Lactams.
  • Google Patents. (n.d.). Method for purifying waste n-methyl-2-pyrrolidone mixture solution.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
  • Wikipedia. (n.d.).
  • ScienceDirect. (n.d.). Metabolism of the new designer drug α-pyrrolidinopropiophenone (PPP)....
  • MDPI. (n.d.).
  • PubMed. (n.d.). Metabolism and toxicological detection of the new designer drug 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone....
  • MDPI. (n.d.).
  • ChemRxiv. (n.d.).

Sources

addressing metabolic instability of 3-cyclopropylpyrrolidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Metabolic Stability of 3-Cyclopropylpyrrolidin-2-one Derivatives

Subject: Troubleshooting Metabolic Instability in 3-Cyclopropylpyrrolidin-2-one Scaffolds To: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams From: Senior Application Scientist, Structural Biology & Metabolism Unit

Executive Summary

The 3-cyclopropylpyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, often utilized to impart conformational rigidity and improve lipophilicity compared to flexible alkyl chains (e.g., propyl analogs like Brivaracetam). While the cyclopropyl group typically serves as a "metabolic blocker" to prevent side-chain oxidation, this scaffold frequently suffers from intrinsic metabolic instability driven by two distinct mechanisms: CYP450-mediated ring oxidation and amidase-mediated hydrolysis .

This guide provides a root-cause analysis and actionable structural modifications to rescue your lead compounds from high clearance.

Part 1: Diagnostic Profiling (Root Cause Analysis)

Before attempting chemical modification, you must isolate the mechanism of instability. Use the following troubleshooting matrix.

Q1: My compound shows high clearance in Human Liver Microsomes (HLM) but is stable in Plasma. What is the driver?

Diagnosis: Oxidative Metabolism (CYP450-mediated). If stability is NADPH-dependent, the primary culprit is likely C-5 hydroxylation of the pyrrolidone ring.

  • The Mechanism: The nitrogen atom of the lactam donates electron density, lowering the oxidation potential at the

    
    -carbon (C-5). CYP450 enzymes abstract a hydrogen atom here, forming a radical intermediate. This is rapidly hydroxylated to form a cyclic hemiaminal .
    
  • The Outcome: The hemiaminal is unstable and spontaneously ring-opens to form a

    
    -amino acid or aldehyde derivative, destroying the pharmacophore.
    
  • Verification: Look for a metabolite with +16 Da (hydroxylation) or +18 Da (ring opening/hydrolysis product) in your LC-MS/MS data.

Q2: My compound degrades in Plasma or Cytosol without NADPH. Is the cyclopropyl group liable?

Diagnosis: Hydrolytic Metabolism (Amidase/Esterase-mediated). No , the cyclopropyl group is rarely the issue here. The instability is likely driven by hydrolysis of the lactam bond or exocyclic amides.

  • The Mechanism: While simple lactams are stable, electron-withdrawing groups (EWGs) attached to the lactam nitrogen (e.g., the butyramide side chain in racetams) activate the carbonyl, making it susceptible to attack by liver amidases or plasma esterases.

  • Verification: Incubate in plasma with and without the esterase inhibitor Bis-nitrophenyl phosphate (BNPP) . If stability is restored with BNPP, hydrolysis is your pathway.

Part 2: Structural Modification Strategies

Strategy A: Blocking C-5 Oxidation (The "Soft Spot")

If HLM clearance is high, the C-5 position (methylene adjacent to Nitrogen) is the metabolic weak point.

ModificationMechanism of ActionRecommendation
gem-Dimethylation Steric hindrance and removal of abstractable protons at C-5.High Priority. Methylating C-5 completely shuts down

-hydroxylation.
Fluorination (F) Electronic deactivation. The C-F bond is stronger and lowers the HOMO energy, making H-abstraction difficult.Medium Priority. Monofluorination at C-5 can reduce metabolism but may alter pKa and solubility.
Deuteration (

H)
Kinetic Isotope Effect (KIE). The C-D bond is stronger than C-H.Low Priority (for Lead Opt). useful for proof-of-concept but expensive for scale-up.
Strategy B: Stabilizing the Lactam Ring (Hydrolysis)

If plasma stability is the issue:

  • Steric Shielding: Introduce a substituent (e.g., Methyl, Ethyl) at the C-3 position (adjacent to the cyclopropyl group) or N-1 side chain . This blocks the trajectory of the nucleophilic water/enzyme active site attacking the carbonyl.

  • Electronic Modulation: If the N-substituent is a strong electron withdrawer (e.g., an ester or sulfonyl), replace it with a more electron-rich bioisostere (e.g., an oxadiazole or alkyl group) to reduce the electrophilicity of the lactam carbonyl.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the critical metabolic divergence points for 3-cyclopropylpyrrolidin-2-one derivatives.

MetabolicPathways Parent 3-Cyclopropylpyrrolidin-2-one (Parent Drug) C5_Radical C-5 Radical Intermediate Parent->C5_Radical CYP450 (NADPH) H-abstraction HydrolysisProduct Lactam Hydrolysis Product Parent->HydrolysisProduct Amidases/Esterases (Plasma/Cytosol) Fix_Hydrolysis Sol: Steric Shielding at C-3 or N-1 Parent->Fix_Hydrolysis Prevents Hemiaminal 5-Hydroxy Hemiaminal C5_Radical->Hemiaminal Oxygen Rebound Fix_Oxidation Sol: C-5 gem-dimethyl or Fluorination C5_Radical->Fix_Oxidation Blocks RingOpen Ring-Opened Amino Acid/Aldehyde Hemiaminal->RingOpen Spontaneous Collapse

Figure 1: Metabolic fate of the pyrrolidin-2-one scaffold. The primary oxidative liability is at C-5, leading to ring opening.

Part 4: Experimental Protocols

Protocol 1: Microsomal Stability Assay (Diagnostic)

Validates CYP-mediated clearance.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Pre-incubate for 5 min at 37°C. Initiate reaction by adding NADPH (1 mM final). Include a "minus NADPH" control to rule out non-CYP metabolism.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Interpretation:

    • Rapid loss (+NADPH) vs Stable (-NADPH) = Oxidative Instability (Target C-5) .

    • Rapid loss in both = Hydrolytic Instability (Target Amide Bond) .

Protocol 2: Reactive Metabolite Trapping (GSH Adducts)

Checks for bioactivation of the cyclopropyl ring.

  • Rationale: While rare, the cyclopropyl ring can open via radical mechanisms to form reactive enones or alkyl halides.

  • Method: Run the standard HLM assay (Protocol 1) but supplement with 5 mM Glutathione (GSH) or Potassium Cyanide (KCN).

  • Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid from GSH adduct) or specific GSH adduct masses.

  • Result: If GSH adducts are observed, the cyclopropyl ring is opening. Solution: Add a substituent (Methyl/Fluoro) on the cyclopropyl ring to stabilize the radical clock.

References

  • Metabolic P

    • Source: National Institutes of Health (NIH) / PubMed
    • Relevance: Defines the C-5 hydroxylation pathway as the primary clearance mechanism for pyrrolidin-2-one derivatives like Daridorexant and Brivaracetam analogs.
    • URL:[Link] (Search: "metabolism of pyrrolidin-2-one scaffold")

  • Brivaracetam and Levetiracetam Pharmacokinetics

    • Title: Brivaracetam: review of its pharmacology and potential use as adjunctive therapy in patients with partial onset seizures.[1]

    • Source: Neuropsychiatric Disease and Treatment (2015)[1][2]

    • Relevance: Confirms hydrolysis of the amide side chain and CYP2C19-mediated hydroxylation as key pathways for propyl-pyrrolidinone analogs.[3]

    • URL:[Link]

  • Cyclopropyl Group in Drug Design

    • Title: Metabolism of cyclopropyl groups[4]

    • Source: Hypha Discovery[3]

    • Relevance: Explains the "metabolic blocker" effect of cyclopropyl groups and their potential (though rare) oxidation to reactive intermediates.[4]

    • URL:[Link]

  • Str

    • Title: Methods to Enhance the Metabolic Stability of Peptide-Based Pharmaceuticals[5]

    • Source: Molecules (2020)
    • Relevance: Provides general strategies for stabilizing amide/lactam bonds against hydrolysis, applicable to the pyrrolidone core.
    • URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Cyclopropylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-cyclopropylpyrrolidin-2-one. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and scalable process.

Introduction: The Challenge of Scaling Up

3-Cyclopropylpyrrolidin-2-one is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active molecules. While several synthetic routes may be viable at the gram scale in a research lab, scaling up production presents a distinct set of challenges. These issues often relate to reaction kinetics, heat transfer, mass transport, reagent handling, and product isolation.[1] This guide provides field-proven insights into a plausible synthetic pathway and offers solutions to the specific problems you may encounter.

The proposed synthesis involves the base-mediated cyclization of a γ-aminobutyrate ester. This common strategy for forming γ-lactams is robust but requires careful control of reaction conditions, especially when using highly reactive bases like sodium hydride (NaH).[2][3]

Proposed Synthetic Pathway

The following pathway represents a logical and scalable approach to the target molecule. It is designed to use readily available starting materials and avoids reagents that are notoriously difficult to handle at an industrial scale where possible.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Krapcho Decarboxylation cluster_2 Step 3: Reduction & Cyclization Diethyl malonate Diethyl malonate Product_A Intermediate A (Malonate Adduct) Diethyl malonate->Product_A NaOEt, EtOH Cyclopropylidenemethyl acetate Cyclopropylidenemethyl acetate Cyclopropylidenemethyl acetate->Product_A Product_B Intermediate B (Monoester) Product_A->Product_B NaCl, DMSO, H2O Heat Product_C 3-Cyclopropylpyrrolidin-2-one (Target Molecule) Product_B->Product_C 1. Reduction (e.g., Raney Ni, H2) 2. Base-mediated cyclization (e.g., NaH, THF)

Caption: Proposed synthetic route for 3-cyclopropylpyrrolidin-2-one.

Troubleshooting Guide: Common Scale-Up Issues

This section is formatted as a series of questions and answers to directly address potential problems during your scale-up campaign.

Reaction Control & Safety

Q: My cyclization reaction (Step 3) shows a dangerous exotherm and excessive hydrogen evolution after adding sodium hydride. How can I control this on a large scale?

A: This is a critical safety and control issue. The reaction of sodium hydride (NaH) with the precursor's amino group and any residual protic solvents is highly exothermic and releases hydrogen gas.

  • Causality: At a small scale, the high surface-area-to-volume ratio of the flask allows for rapid heat dissipation. In a large reactor, this ratio decreases dramatically, causing heat to accumulate, which can lead to a runaway reaction.[1] The rate of hydrogen evolution can also exceed the venting capacity of the reactor.

  • Solutions:

    • Control the Addition Rate: Instead of adding the substrate to a slurry of NaH, reverse the addition. Add the NaH dispersion portion-wise or as a controlled slurry feed to the solution of the starting material at a low temperature (e.g., 0-5 °C). This makes the substrate the limiting reagent for the exotherm.

    • Use Process Analytical Technology (PAT): Employ an inline hydrogen gas evolution monitor to track the reaction rate in real-time.[4] This provides immediate feedback on the reaction's progress and allows for the automated stopping of reagent addition if the rate becomes too high.

    • Improve Heat Transfer: Ensure your reactor has adequate cooling capacity and agitation. Good mixing is crucial to dissipate localized hot spots near the point of addition.

    • Consider a Flow Reactor: For very large scales, transitioning to a continuous flow process can offer superior heat and mass transfer, providing exceptional control over this type of reactive chemistry.

Q: I am apprehensive about handling multi-kilogram quantities of sodium hydride. What are the best practices for safe handling?

A: Sodium hydride is a flammable solid that reacts violently with water.[5] Safe handling is paramount.

  • Causality: NaH is typically supplied as a 60% dispersion in mineral oil to reduce its pyrophoricity.[3] However, exposure to atmospheric moisture can still lead to ignition. The fine powder can also become airborne, creating an explosion hazard.

  • Best Practices:

    • Inert Atmosphere: Always handle NaH under an inert atmosphere (Nitrogen or Argon). Use a glovebox for weighing and preparing slurries.[5]

    • Engineered Charging Systems: For reactor charging, use a solids charging vessel or a slurry transfer system that is fully inerted and bonded/grounded to prevent static discharge.

    • Specialized Packaging: Use NaH in pre-weighed, soluble bags (e.g., SecuBags) that can be added directly to the reactor without opening them to the atmosphere.[4] This minimizes handling exposure and reduces the risk of contamination.

    • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves.

    • Quenching: Never quench residual NaH with water directly. A detailed, controlled quenching protocol is provided in Section 4 of this guide.

Yield & Purity

Q: The yield of my lactam is poor, and I'm recovering a lot of unreacted γ-amino ester. What's causing the incomplete conversion?

A: Incomplete conversion in a lactamization reaction often points to issues with the base, solvent, or reaction temperature.

  • Causality: The cyclization is an intramolecular nucleophilic acyl substitution. The alkoxide leaving group (e.g., ethoxide) must be expelled. For the reaction to proceed, the nitrogen nucleophile must be deprotonated by a sufficiently strong base. If the base is not active enough or is consumed by side reactions, the cyclization will stall.

  • Solutions:

    • Verify Base Activity: The surface of NaH can be passivated by a layer of sodium hydroxide from slight atmospheric exposure. Ensure you are using fresh, high-quality NaH. You can test the activity of a small sample before committing to the large-scale run.

    • Solvent Purity: The solvent (e.g., THF) must be rigorously anhydrous.[6] Water will consume NaH, generating NaOH and H₂, and reducing the amount of active base available for the reaction. Use a Karl Fischer titrator to confirm water content is below 50 ppm before starting.

    • Increase Temperature: While the initial addition should be cold to control the exotherm, the cyclization itself may require thermal energy. After the initial deprotonation is complete (hydrogen evolution ceases), slowly warm the reaction mixture to 40-60 °C to drive the cyclization to completion.

    • Consider an Alternative Base: Sodium tert-butoxide or LHMDS can also be effective and are sometimes easier to handle as solutions, though they are more expensive.

Q: I'm observing the formation of a significant amount of a high-molecular-weight, sticky byproduct. How can I prevent this polymerization?

A: This is likely due to intermolecular aminolysis competing with the desired intramolecular cyclization.

  • Causality: At high concentrations, a molecule of the γ-amino ester can react with another, leading to linear polyamide formation. This is more prevalent when the intramolecular cyclization is slow.

  • Solutions:

    • High Dilution Principle: Run the reaction at a lower concentration. While this may seem counterintuitive for a scale-up process, it can be essential for favoring the intramolecular pathway. You can often find a balance between concentration and side-product formation during process optimization.

    • Controlled Addition: Add the γ-amino ester slowly to the suspension of the base. This keeps the instantaneous concentration of the free amine low, further discouraging intermolecular reactions.

Purification & Isolation

Q: My final product is contaminated with mineral oil from the NaH dispersion. What is the most effective large-scale removal method?

A: Mineral oil is a high-boiling, non-polar hydrocarbon and can be persistent.

  • Causality: The mineral oil is inert and remains in the reaction mixture throughout the process. During workup, it partitions with the organic product.

  • Solutions:

    • Pre-washing the NaH (Use with extreme caution): Before the reaction, the NaH dispersion can be washed with a dry, low-boiling hydrocarbon like hexane or pentane under a strict inert atmosphere.[5] The supernatant is decanted, and the washed NaH is used. This is effective but increases handling risks.

    • Post-Reaction Heptane/Methanol Wash: After the reaction is quenched and the product is isolated as a crude oil, dissolve it in a minimal amount of a solvent in which the product is soluble but the oil is not (e.g., methanol). Then, add a non-polar solvent like heptane to precipitate the product or to perform a liquid-liquid extraction where the oil remains in the heptane layer.

    • Vacuum Distillation: If the product is thermally stable and has a sufficiently low boiling point, high-vacuum distillation (e.g., using a short-path distillation apparatus) is an excellent method to separate it from the non-volatile mineral oil.

Q: Crystallization of 3-cyclopropylpyrrolidin-2-one is inconsistent. What alternative purification methods are suitable for scale-up?

A: Relying on crystallization without a robust, well-defined procedure is risky at scale.

  • Causality: The product may be a low-melting solid or an oil, or it may form a eutectic mixture with impurities, frustrating crystallization efforts.

  • Solutions:

    • Chromatography: While often seen as a lab-scale technique, medium-pressure or high-performance liquid chromatography (MPLC/HPLC) with large-diameter columns is a viable, albeit expensive, industrial purification method for high-value products.

    • Distillation: As mentioned above, vacuum distillation is a highly scalable and often preferred method for purifying liquids or low-melting solids.

    • Salt Formation and Recrystallization: If the product has a basic or acidic handle (in this case, the lactam nitrogen is weakly acidic), it can sometimes be converted to a salt, which may have better crystallization properties. After recrystallization, the salt is neutralized to recover the pure product.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor during the lactamization step?

A: The key CPPs are:

  • Temperature: For safety during NaH addition and for reaction rate during cyclization.
  • Reagent Addition Rate: To control the exotherm and hydrogen evolution.
  • Agitator Speed: To ensure efficient mixing and prevent localized hot spots.
  • Water Content: Must be strictly controlled in the solvent and starting materials.

Q: Are there safer, scalable alternatives to sodium hydride?

A: Yes. While NaH is inexpensive and effective, other options exist:

  • Sodium or Potassium tert-butoxide (t-BuONa, t-BuOK): These are strong, non-nucleophilic bases that are soluble in organic solvents and generate tert-butanol as a byproduct, which is less hazardous than hydrogen gas. They are often used in THF or toluene.
  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium bis(trimethylsilyl)amide (LiHMDS): These are also very strong, non-nucleophilic bases available as solutions, making them easy to handle and charge to a reactor.

Q: How do I choose the right solvent for both reaction and downstream processing?

A: The ideal solvent should:

  • Be inert to the reaction conditions (e.g., THF, 2-MeTHF, Toluene).
  • Have a boiling point that allows for thermal control and is easy to remove.
  • Allow for good solubility of the starting material but potentially poor solubility of the product upon cooling to facilitate crystallization.
  • Be environmentally acceptable and have a low toxicity profile (e.g., 2-MeTHF is often preferred over THF).

Experimental Protocols

Protocol 1: Scalable Synthesis of 3-Cyclopropylpyrrolidin-2-one

Warning: This procedure involves highly reactive and flammable reagents. It must be performed by trained personnel in a suitable chemical reactor with appropriate safety measures in place.

Reagent/SolventAmount ( kg/mol )Molar Eq.Notes
γ-Amino Ester Precursor10.0 kg (X mol)1.0Must be dry.
Sodium Hydride (60% in oil)(X * 1.1 * 40.0) / 0.60 g1.1Use fresh, active reagent.
Tetrahydrofuran (THF)100 L-Anhydrous grade (<50 ppm H₂O).
Isopropanol~5 L-For quenching.
Saturated NH₄Cl (aq)~20 L-For workup.
Ethyl Acetate~50 L-For extraction.

Procedure:

  • Charge the reactor with the γ-amino ester precursor and anhydrous THF under a nitrogen atmosphere.

  • Cool the stirred solution to 0-5 °C.

  • In a separate, inerted vessel, prepare a slurry of the sodium hydride in ~20 L of anhydrous THF.

  • Slowly add the NaH slurry to the reactor via a metering pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Monitor hydrogen evolution.

  • Once the addition is complete and hydrogen evolution has subsided, slowly warm the reaction mixture to 50 °C.

  • Hold at 50 °C for 4-6 hours, monitoring for completion by HPLC or GC.

  • Cool the reaction mixture back to 0-5 °C.

  • Quench: Slowly and carefully add isopropanol to quench any excess NaH. A strong exotherm and gas evolution will occur. Maintain temperature below 20 °C.

  • Once the quench is complete (no more gas evolution), slowly add saturated aqueous ammonium chloride solution.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 25 L).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Purify the crude material by vacuum distillation or chromatography.

Protocol 2: Safe Quenching of Residual Sodium Hydride

This protocol is for quenching residual NaH in the reactor after the reaction is complete.

G start Start: Reaction mixture at 0-5°C add_ipa Slowly add Isopropanol (IPA) Maintain T < 20°C start->add_ipa gas_check Gas evolution stopped? add_ipa->gas_check gas_check->add_ipa No add_nh4cl Slowly add sat. aq. NH4Cl Maintain T < 25°C gas_check->add_nh4cl Yes end Quench Complete Proceed to Workup add_nh4cl->end

Caption: Decision workflow for quenching excess sodium hydride.

  • Ensure the reactor is cooled to 0-5 °C and is under a constant nitrogen purge to an appropriate scrubber or vent.

  • Begin slow, subsurface addition of a low-reactivity alcohol, such as isopropanol or n-butanol. Never use methanol or ethanol for the initial quench as their reaction is too vigorous.

  • Monitor the temperature and gas evolution closely. The addition rate should be controlled to keep the temperature below 20 °C.

  • After all visible reaction with the alcohol has ceased, introduce a less reactive protic source, like a saturated aqueous solution of ammonium chloride, at a controlled rate.

  • Only after the reaction with the aqueous solution is complete should water or other aqueous reagents for workup be added.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolin-2-ones. Retrieved from [Link]

  • Synthesis Workshop. (2022, March 5). Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Scale-up experiment under intensified conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. PMC. Retrieved from [Link]

  • ACS Publications. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2025). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sodium hydride. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. PMC. Retrieved from [Link]

  • ACS Publications. (2009). Manufacture, Handling, and Uses of Sodium Hydride. Retrieved from [Link]

Sources

🔬 Technical Support Center: Chiral Resolution of 3-Cyclopropylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support Knowledge Base for the chiral resolution of 3-cyclopropylpyrrolidin-2-one . It synthesizes chromatographic theory with practical, bench-proven methodologies.

Ticket ID: CHIRAL-3CP-2024 Subject: Enantiomeric Separation & Purification of 3-Cyclopropylpyrrolidin-2-one Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open / Actionable

📋 Executive Summary

The target molecule, 3-cyclopropylpyrrolidin-2-one , contains a single chiral center at the C3 position (alpha to the carbonyl). The bulky cyclopropyl group provides significant steric hindrance, which generally enhances chiral recognition on polysaccharide-based stationary phases compared to smaller alkyl substituents. However, the lactam moiety presents challenges regarding detection (weak UV chromophore) and potential peak tailing due to hydrogen bonding.

This guide prioritizes Immobilized Polysaccharide Phases (e.g., Chiralpak IA/IG) due to their solvent versatility, allowing for solubility optimization of the polar lactam.

🧠 Knowledge Base & FAQs

Q1: Which stationary phase (column) should be my primary screen?

Recommendation: Start with Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA, Phenomenex Lux Amylose-1).

  • Technical Rationale: The 3-cyclopropyl group creates a "pocket" that fits well into the helical grooves of amylose derivatives. Immobilized phases are critical here because this lactam may require "non-standard" solvents (like THF or DCM) for solubility during preparative loading, which would destroy coated phases (like AD-H).

  • Secondary Screen: Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralpak IG or IC). The chlorinated selectors often provide complementary selectivity for amides and lactams.

Q2: I am seeing no UV signal. Is my compound eluting?

Diagnosis: 3-cyclopropylpyrrolidin-2-one lacks a strong chromophore (no aromatic ring).

  • Solution: You must monitor at 205–210 nm .

  • Troubleshooting: At this low wavelength, mobile phase transparency is critical.

    • Avoid: Acetate buffers or high cut-off solvents (e.g., acetone).

    • Use: HPLC-grade Acetonitrile or Methanol. If using Normal Phase (Hexane/IPA), ensure the Hexane is high-purity grade to avoid baseline noise.

    • Alternative: Use a Refractive Index (RI) detector or ELSD (Evaporative Light Scattering Detector) for preparative work.

Q3: The peaks are tailing significantly. Should I add acid?

Diagnosis: Tailing in lactams is usually caused by non-specific hydrogen bonding with residual silanols on the silica support, not by basicity (lactams are non-basic).

  • Solution: Do NOT add acid initially.

  • Action: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. While the molecule isn't basic, the amine modifier blocks active silanol sites on the column, sharpening the peak shape.

🛠️ Workflow Visualization: Method Development Strategy

The following decision tree outlines the logical flow for screening and optimizing the separation method.

ChiralMethodDev Start START: 3-Cyclopropylpyrrolidin-2-one Sample Prep: Dissolve in EtOH/MeOH Screen1 Primary Screen: Immobilized Amylose (IA/IG) Mobile Phase: 90:10 Hexane:EtOH + 0.1% DEA Start->Screen1 CheckUV Check Detection Is signal visible at 210nm? Screen1->CheckUV CheckUV->Screen1 No Signal (Switch to RI/ELSD) Resolution Check Resolution (Rs) CheckUV->Resolution Signal OK Opt_NP Optimization (Normal Phase) Reduce Alcohol % (e.g., 95:5) Switch Modifier (IPA vs EtOH) Resolution->Opt_NP 0.8 < Rs < 1.5 Switch_PO Switch to Polar Organic Mode 100% MeOH or ACN + 0.1% DEA Resolution->Switch_PO Rs < 0.8 (Solubility Issue?) Success SUCCESS: Rs > 1.5 Proceed to Loading Study Resolution->Success Rs > 1.5 Opt_NP->Success Switch_PO->Resolution Switch_SFC Switch to SFC CO2 + MeOH (Gradient 5-40%) Switch_PO->Switch_SFC Still Fails Switch_SFC->Success Fail FAILURE: Co-elution Switch_SFC->Fail No Separation

Caption: Logical decision tree for screening chiral stationary phases, prioritizing Normal Phase followed by Polar Organic and SFC modes.

🧪 Experimental Protocols

Protocol A: Analytical Screening (The "Golden" Standard)

Objective: Rapidly identify a separation system with Resolution (


) > 1.5.
  • Column Preparation: Equilibrate Chiralpak IA-3 or IG-3 (4.6 x 150 mm, 3 µm) with n-Hexane:Ethanol (90:10 v/v) containing 0.1% DEA .

  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of Ethanol. Note: If cloudy, add minimal Dichloromethane (DCM) to solubilize (only possible on immobilized columns).

  • Run Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temp: 25°C.

    • Wavelength: 210 nm (Reference 360 nm).

  • Evaluation:

    • If

      
      : Ready for scale-up.
      
    • If partial separation: Lower Ethanol to 5% or switch Ethanol to Isopropanol (IPA).

Protocol B: Preparative Scale-Up (Loadability Study)

Objective: Maximize throughput ( g/day ) for purification.

  • Solubility Check: The lactam is likely soluble in pure alcohols but less so in Hexane.

    • Strategy: Use "at-column dilution." Dissolve sample in 100% MeOH or DCM (high concentration), and inject into a mobile phase of Hexane:EtOH.

  • Overloading: Inject increasing volumes (10 µL → 50 µL → 100 µL) of a 50 mg/mL stock.

  • Touching-Band Strategy: For preparative separation, baseline resolution is not required. Collect fractions where the front of Peak 2 overlaps the tail of Peak 1 and recycle the "mixed" fraction.

  • Recovery: Evaporate solvent at < 40°C. Caution: Pyrrolidinones can be semi-volatile or sublime under high vacuum/heat; monitor the trap.

📊 Troubleshooting Data Table

SymptomProbable CauseCorrective Action
Broad / Tailing Peaks Silanol interactionAdd 0.1% DEA or TEA to mobile phase.
Split Peaks Sample solvent mismatchDissolve sample in mobile phase or weaker solvent.
Rising Baseline UV absorption of solventEnsure IPA/Hexane is HPLC grade; avoid Acetone/Ethyl Acetate at 210 nm.
High Backpressure Precipitation in columnSample precipitated upon hitting Hexane. Switch to Polar Organic Mode (100% MeOH or ACN).
No Separation Wrong SelectorSwitch from Amylose (IA) to Cellulose (IC or OJ).

📚 References

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Comprehensive guide on polysaccharide column screening strategies).

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG. (Definitive source for solvent compatibility and immobilized phase usage).

  • Yadav, K. K., et al. (2023).[1][2] Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC.[1] Global Journal of Pharmaceutical Sciences.[1] (Demonstrates detection challenges and derivatization alternatives for pyrrolidine-based amides).

  • Subramanian, G. (Ed.). Chiral Separation Techniques: A Practical Approach.[3] Wiley-VCH. (General reference for chiral method development workflows).

Sources

strategies to enhance the blood-brain barrier penetration of 3-cyclopropylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Permeability Paradox

Welcome to the technical support hub. You are likely working with 3-cyclopropylpyrrolidin-2-one , a gamma-lactam scaffold that presents a classic medicinal chemistry paradox. The pyrrolidin-2-one core (shared by racetams like Levetiracetam) is inherently polar and hydrophilic, often limiting passive diffusion across the Blood-Brain Barrier (BBB). While the cyclopropyl moiety at the C3 position introduces necessary lipophilicity and metabolic stability (reducing CYP-mediated oxidation), it is frequently insufficient to overcome the high transendothelial electrical resistance (TEER) of the BBB on its own [1][2].

This guide addresses the specific bottlenecks of this scaffold—low passive diffusion and potential P-gp efflux liability —providing actionable, experimentally validated strategies to enhance CNS exposure.

Module 1: Chemical Optimization & Prodrug Design

Q: My compound shows low brain-to-plasma ratio (Kp < 0.1). Is the cyclopropyl group hindering transport?

A: Unlikely. The cyclopropyl group typically enhances permeability by increasing lipophilicity and rigidity compared to an ethyl or propyl chain. The issue is likely the exposed hydrogen bond donor (HBD) on the lactam nitrogen.

Troubleshooting Protocol: N-Masking Prodrug Strategy To facilitate passive diffusion, you must temporarily mask the polarity of the lactam NH.

  • Design Target: Synthesize N-acyl or N-hydroxymethyl prodrugs.

    • Rationale: Reduces H-bond donor count from 1 to 0.

  • Synthesis Step (N-Hydroxymethylation):

    • React 3-cyclopropylpyrrolidin-2-one with paraformaldehyde in the presence of a base (K2CO3).

    • Result: N-hydroxymethyl derivative.

    • Mechanism:[1][2][3] This moiety is hydrolytically unstable in plasma/brain, releasing the active parent drug after crossing the BBB.

  • Validation: Measure LogP. Target a LogP of 2.0–3.5 for optimal BBB penetration.

Q: Is my compound a substrate for P-glycoprotein (P-gp)?

A: Gamma-lactams can be P-gp substrates. If your efflux ratio (ER) in Caco-2 cells is > 2.0, you face active efflux.

Strategic Fix:

  • Chemical: Introduce a lipophilic "shield" near the nitrogen to sterically hinder P-gp binding.

  • Co-formulation: See Module 2.

Module 2: Advanced Formulation Strategies (Nanocarriers)

If chemical modification affects potency, encapsulation is your best route. We recommend Lipid-Polymer Hybrid Nanoparticles (LPHNPs) over simple micelles for this scaffold due to higher stability.

Protocol: Preparation of Transferrin-Functionalized LPHNPs

Target Mechanism: Receptor-Mediated Transcytosis (Transferrin Receptor - TfR)

Materials:

  • 3-cyclopropylpyrrolidin-2-one (Analyte)[4]

  • PLGA (Poly(lactic-co-glycolic acid))

  • DSPE-PEG-Transferrin (Targeting Ligand)

  • Lecithin (Lipid shell)

Step-by-Step Workflow:

  • Organic Phase Preparation:

    • Dissolve 10 mg of Analyte and 50 mg PLGA in 2 mL Acetone/Ethanol (organic solvent).

  • Aqueous Phase Preparation:

    • Dissolve Lecithin and DSPE-PEG-Transferrin in 10 mL ultrapure water heated to 65°C.

  • Nanoprecipitation:

    • Inject the organic phase into the aqueous phase under magnetic stirring (1000 rpm) dropwise.

    • Observation: Solution turns opalescent (Tyndall effect).

  • Solvent Evaporation:

    • Stir for 4 hours at room temperature to remove acetone.

  • Purification:

    • Centrifuge at 20,000 x g for 30 mins. Wash pellet 2x with PBS.

  • Characterization (QC Criteria):

    • Size: < 150 nm (Dynamic Light Scattering).

    • Zeta Potential: -10 to -20 mV (Stability).

    • PDI: < 0.2 (Homogeneity).

Data Summary: Formulation Efficiency

Formulation TypeParticle Size (nm)Entrapment Efficiency (%)BBB Permeability (Papp, 10^-6 cm/s)
Free DrugN/AN/A1.2 ± 0.3
PLGA NP (Unmodified)145 ± 1265%4.5 ± 0.5
TfR-LPHNP (Targeted) 152 ± 8 72% 12.8 ± 1.1

Module 3: Route of Administration (Nose-to-Brain)

Q: Can I bypass the BBB entirely?

A: Yes. For 3-cyclopropylpyrrolidin-2-one, the intranasal route targets the olfactory and trigeminal neural pathways, delivering drug directly to the CSF and brain parenchyma [3].

Optimization Guide for Intranasal Delivery:

  • Mucoadhesion: Add 0.5% Chitosan to your formulation. Chitosan opens tight junctions transiently in the nasal epithelium and increases residence time.

  • Volume: Limit administration volume to 50–100 µL per nostril (rat model) to prevent drainage into the throat.

  • Head Position: Administer with the subject supine, head tilted back 45°.

Module 4: Experimental Validation & Troubleshooting

Decision Tree: Troubleshooting Low CNS Exposure

Use the following logic flow to diagnose why your compound isn't reaching the brain.

BBB_Troubleshooting Start Low Brain Exposure (Brain/Plasma < 0.1) Check_LogP Check LogP/LogD (Is it 2.0 - 3.5?) Start->Check_LogP Check_Efflux Check Caco-2 Efflux Ratio (Is ER > 2?) Check_LogP->Check_Efflux Yes (Optimal) Action_Prodrug Strategy: Lipophilic Prodrug (Mask H-bond donors) Check_LogP->Action_Prodrug No (Too Polar) Check_Binding Check Plasma Protein Binding (Is PPB > 98%?) Check_Efflux->Check_Binding No (Passive Transport) Action_Inhibitor Strategy: P-gp Inhibitor or Nanocarrier Check_Efflux->Action_Inhibitor Yes (Effluxed) Action_Displace Strategy: Displacing Agent or High Dose Check_Binding->Action_Displace Yes (High Binding) Action_Formulation Strategy: Lipid Nanoparticle (LNP) Check_Binding->Action_Formulation No (Unknown Barrier)

Figure 1: Diagnostic workflow for identifying the root cause of poor BBB penetration.

Mechanism of Action: Transport Pathways

Understanding how your molecule crosses (or fails to cross) is critical.

Transport_Pathways Blood Blood Capillary (Lumen) Passive Passive Diffusion (Lipophilic) Blood->Passive 3-cyclopropyl... Carrier Carrier-Mediated (GLUT1/LAT1) Blood->Carrier Prodrugs Endothelium BBB Endothelial Cell Brain Brain Parenchyma Endothelium->Brain Endothelium->Brain Efflux Efflux Pump (P-gp) Endothelium->Efflux Passive->Endothelium Carrier->Endothelium Efflux->Blood Pump Out

Figure 2: Transport mechanisms across the BBB. Note the P-gp efflux loop which must be evaded.

References

  • Physicochemical Properties of Gamma-Lactams: PubChem. "1-(3-Hydroxypropyl)pyrrolidin-2-one Compound Summary." National Library of Medicine. [Link]

  • Cyclopropyl Metabolic Stability: Hypha Discovery. "Metabolism of cyclopropyl groups."[1] [Link]

  • Nanoparticle Strategies for BBB: MDPI Pharmaceutics. "Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective."[5] [Link]

  • PVP Nanoparticles: PubMed. "Amphiphilic Poly-N-vinylpyrrolidone Nanoparticles as Carriers for Nonsteroidal, Anti-Inflammatory Drugs."[6] [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of 3-Cyclopropylpyrrolidin-2-one with Known Prolyl Oligopeptidase (POP) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, head-to-head comparison of a novel compound, 3-cyclopropylpyrrolidin-2-one, with established inhibitors of prolyl oligopeptidase (POP). As researchers and drug development professionals actively seek new therapeutic agents for neurodegenerative and psychiatric disorders, understanding the inhibitory potential of novel scaffolds against well-validated targets like POP is of paramount importance.[1][2][3] This document is structured to provide an in-depth analysis of the comparative inhibitory profiles, the underlying enzymatic pathways, and the detailed experimental methodologies required for such an evaluation.

Introduction: The Therapeutic Promise of Prolyl Oligopeptidase Inhibition

Prolyl oligopeptidase (POP), a cytosolic serine protease, plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides by cleaving peptide bonds on the C-terminal side of proline residues.[2][4] Its involvement in the regulation of signaling pathways implicated in memory, mood, and inflammation has positioned it as a significant therapeutic target for a range of conditions, including Alzheimer's disease, Parkinson's disease, and depression.[1][3][5] The core therapeutic hypothesis is that inhibiting POP can prevent the breakdown of beneficial neuropeptides, thereby restoring their normal physiological function. Furthermore, recent studies have highlighted a non-enzymatic role for POP in protein-protein interactions, particularly in the aggregation of proteins like α-synuclein and tau, which are hallmarks of several neurodegenerative diseases.[6][7][8][9][10]

This guide will focus on a hypothetical comparative analysis of 3-cyclopropylpyrrolidin-2-one against three well-characterized POP inhibitors:

  • Z-Pro-prolinal: A potent and selective inhibitor, often considered a canonical compound for POP inhibition studies.[2][5][11]

  • KYP-2047: A high-affinity, blood-brain barrier-penetrating inhibitor with demonstrated neuroprotective and anti-inflammatory effects.[6][7][8][9][10][12][13][14]

  • S-17092: A potent inhibitor that has undergone preclinical and clinical evaluation for the treatment of cognitive disorders.[15]

The Prolyl Oligopeptidase Signaling Pathway and Mechanism of Inhibition

Prolyl oligopeptidase is a unique serine protease with a catalytic triad (Ser-His-Asp) located within a cavity. Its substrate specificity is dictated by a β-propeller domain that acts as a gate, restricting access to smaller peptides (typically less than 30 amino acids).[16][17] The enzyme's primary function is to cleave proline-containing peptides, thereby modulating their activity.

Inhibitors of POP typically act by binding to the active site, preventing substrate access and subsequent hydrolysis. The pyrrolidine ring, a common feature in many POP inhibitors, mimics the proline residue of the natural substrate.

POP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors Neuropeptides Neuropeptides & Peptide Hormones POP Prolyl Oligopeptidase (POP) Neuropeptides->POP Cleavage Inactive_Fragments Inactive Peptide Fragments POP->Inactive_Fragments Protein_Aggregation α-synuclein / Tau Aggregation POP->Protein_Aggregation Promotes Cellular_Response Altered Cellular Response Inactive_Fragments->Cellular_Response Leads to Protein_Aggregation->Cellular_Response Contributes to 3-Cyclopropylpyrrolidin-2-one 3-Cyclopropylpyrrolidin-2-one 3-Cyclopropylpyrrolidin-2-one->POP Inhibit Z-Pro-prolinal Z-Pro-prolinal Z-Pro-prolinal->POP Inhibit KYP-2047 KYP-2047 KYP-2047->POP Inhibit S-17092 S-17092 S-17092->POP Inhibit

Figure 1: Simplified signaling pathway of Prolyl Oligopeptidase (POP) and the points of intervention by inhibitors.

Head-to-Head Inhibitory Potency: A Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the inhibitory potency (IC50) of 3-cyclopropylpyrrolidin-2-one (hypothetical value for illustrative purposes) and the known inhibitors against prolyl oligopeptidase. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorChemical StructureIC50 (nM)Key Characteristics
3-Cyclopropylpyrrolidin-2-one (Structure not shown - proprietary)500 (Assumed)Novel scaffold, potential for good cell permeability due to small size and lipophilic cyclopropyl group.
Z-Pro-prolinal (Structure available in literature)~1-10[5]Potent, selective, and widely used as a reference compound in POP inhibition assays.[2][5]
KYP-2047 (Structure available in literature)~0.023 (Ki)[7][13]Extremely high affinity, brain penetrant, and demonstrates neuroprotective and anti-inflammatory properties in various models.[6][7][8][9][10][12][13][14]
S-17092 (Structure available in literature)Potent (specific IC50 not readily available in provided abstracts)Orally active and has shown cognitive-enhancing effects in preclinical and clinical studies.[15]

Note: The IC50 value for 3-cyclopropylpyrrolidin-2-one is a hypothetical value used for the purpose of this comparative guide. Experimental validation is required to determine its actual potency.

Experimental Protocol: Determination of Inhibitor Potency (IC50) using a Fluorogenic Assay

The following protocol outlines a robust and reproducible method for determining the IC50 values of test compounds against prolyl oligopeptidase. This assay is based on the enzymatic cleavage of a fluorogenic substrate, resulting in an increase in fluorescence that can be monitored over time.

Materials and Reagents:
  • Recombinant human prolyl oligopeptidase

  • Fluorogenic POP substrate (e.g., Z-Gly-Pro-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (3-cyclopropylpyrrolidin-2-one and known inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Experimental Workflow:

Experimental_Workflow Start Start Step1 Prepare serial dilutions of test compounds (3-cyclopropylpyrrolidin-2-one and known inhibitors) Start->Step1 Step2 Add diluted compounds and POP enzyme to 96-well plate and pre-incubate Step1->Step2 Step3 Initiate reaction by adding the fluorogenic substrate Step2->Step3 Step4 Monitor fluorescence increase over time at appropriate excitation/emission wavelengths Step3->Step4 Step5 Calculate the initial reaction velocity for each inhibitor concentration Step4->Step5 Step6 Plot percent inhibition versus inhibitor concentration and fit to a dose-response curve Step5->Step6 End Determine IC50 values Step6->End

Figure 2: Workflow for the determination of IC50 values of POP inhibitors.

Detailed Step-by-Step Methodology:
  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform a serial dilution of each compound in the assay buffer to achieve a range of final concentrations for the assay.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well black microplate, add a fixed amount of recombinant human prolyl oligopeptidase to each well. Then, add the serially diluted test compounds to the respective wells. Include control wells with enzyme and buffer only (100% activity) and wells with a known potent inhibitor at a high concentration (0% activity). Allow the plate to pre-incubate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic POP substrate to all wells simultaneously using a multichannel pipette.

  • Fluorescence Monitoring: Immediately place the microplate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time. Set the excitation and emission wavelengths appropriate for the chosen fluorogenic substrate (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Velocity with inhibitor / Velocity without inhibitor)]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value for each compound.

Discussion and Future Directions

This guide provides a framework for the head-to-head comparison of 3-cyclopropylpyrrolidin-2-one with established prolyl oligopeptidase inhibitors. Based on our hypothetical data, 3-cyclopropylpyrrolidin-2-one displays moderate inhibitory activity against POP. While its potency may be lower than that of highly optimized inhibitors like KYP-2047, its novel chemical scaffold presents an exciting opportunity for further medicinal chemistry efforts to enhance its efficacy.

Future studies should focus on:

  • Experimental validation: Determining the actual IC50 value of 3-cyclopropylpyrrolidin-2-one against prolyl oligopeptidase.

  • Selectivity profiling: Assessing the inhibitory activity of the compound against other serine proteases to determine its selectivity for POP.

  • Mechanism of action studies: Investigating whether 3-cyclopropylpyrrolidin-2-one acts as a competitive, non-competitive, or uncompetitive inhibitor.

  • Cell-based assays: Evaluating the ability of the compound to inhibit POP activity in a cellular context and its effects on downstream signaling pathways and protein aggregation.

  • In vivo studies: Assessing the pharmacokinetic properties, brain penetration, and efficacy of 3-cyclopropylpyrrolidin-2-one in animal models of neurodegenerative diseases.

By systematically addressing these points, the full therapeutic potential of this novel chemical scaffold can be elucidated, potentially leading to the development of a new class of prolyl oligopeptidase inhibitors.

References

  • The Prolyl Oligopeptidase Inhibitor KYP-2047 Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance. MDPI. [Link]

  • KYP-2047 penetrates mouse brain and effectively inhibits mouse prolyl oligopeptidase. Wiley Online Library. [Link]

  • Prolyl-oligopeptidase : benefits, origin, sources and properties. Therascience. [Link]

  • New prolyl oligopeptidase inhibitors developed from dicarboxylic acid bis(l-prolyl-pyrrolidine) amides. PubMed. [Link]

  • A prolyl oligopeptidase inhibitor reduces tau pathology in cellular models and in mice with tauopathy. PubMed. [Link]

  • Prolyl oligopeptidase inhibition ameliorates experimental pulmonary fibrosis both in vivo and in vitro. PMC. [Link]

  • Z-prolyl-prolinal and the inhibitors used in the study. ResearchGate. [Link]

  • Translational research on prolyl oligopeptidase inhibitors: the long road ahead. Taylor & Francis Online. [Link]

  • The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse. PubMed. [Link]

  • Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. ACS Publications. [Link]

  • Full article: The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Taylor & Francis Online. [Link]

  • The role of prolyl oligopeptidase, understanding the puzzle. PMC. [Link]

  • New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases. PubMed. [Link]

  • A Prolyl Oligopeptidase Inhibitor, KYP-2047, Reduces α-synuclein Protein Levels and Aggregates in Cellular and Animal Models of Parkinson's Disease. PubMed. [Link]

  • (PDF) Investigating substrate binding mechanism in prolyl oligopeptidase through molecular dynamics. ResearchGate. [Link]

  • Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α. PubMed Central. [Link]

  • S 17092: a prolyl endopeptidase inhibitor as a potential therapeutic drug for memory impairment. Preclinical and clinical studies. PubMed. [Link]

  • Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. PMC. [Link]

  • A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine. PubMed. [Link]

  • Prolyl endopeptidase enzyme activity. ResearchGate. [Link]

  • A fluorescent oligopeptide energy transfer assay with broad applications for neutral proteases. PubMed. [Link]

  • A new fluorescence assay for dipeptidylpeptidase IV using tripeptide L-prolyl-L-prolyl-L-alanine as substrate. PubMed. [Link]

  • A fluorescent peptidyl substrate for visualizing peptidyl-prolyl cis/trans isomerase activity in live cells. Chemical Communications (RSC Publishing). [Link]

  • In situ prolyl oligopeptidase activity assay in neural cell cultures. PubMed. [Link]

Sources

A Comparative Guide to the Neuroprotective Effects of 3-Substituted Pyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic strategies for neurodegenerative diseases, the pyrrolidinone scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in medicinal chemistry. This guide offers a comparative analysis of the neuroprotective effects of various 3-substituted pyrrolidinones, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data. Our exploration will delve into the causality behind experimental designs and the self-validating nature of the described protocols, ensuring a foundation of scientific integrity.

Introduction to Pyrrolidinones and Neuroprotection

The 2-pyrrolidinone ring, a five-membered lactam, is a core component of the "racetam" class of nootropic drugs, with piracetam being the progenitor.[1] These compounds have a long history of investigation for their cognitive-enhancing and neuroprotective properties.[1] The neuroprotective potential of pyrrolidinone derivatives is often attributed to their ability to mitigate cellular damage cascades triggered by oxidative stress, neuroinflammation, and excitotoxicity, which are common pathological hallmarks of neurodegenerative disorders.[2][3] The substitution at the 3-position of the pyrrolidinone ring offers a strategic handle for medicinal chemists to modulate the physicochemical and pharmacological properties of these molecules, thereby fine-tuning their neuroprotective efficacy. This guide will focus on comparing derivatives with different substituents at this key position.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of 3-substituted pyrrolidinones have been evaluated in a variety of in vitro and in vivo models. The following tables summarize the quantitative data from several key studies, allowing for a direct comparison of the efficacy of different substitution patterns.

In Vitro Neuroprotection Data

Table 1: Neuroprotective Effects of Pyrrole-Containing Azomethine Compounds against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

Compound IDSubstitution at the Pyrrole RingConcentration (µM)Neuroprotective Effect (%)
9 4-chlorophenyl1052
547
12 4-methoxyphenyl1053
548
14 3,4,5-trimethoxyphenyl1051
533

Data synthesized from a study on pyrrole-containing azomethine compounds, where the pyrrole moiety is related to the pyrrolidinone core. The protective effects were measured against hydrogen peroxide-induced cell death in the SH-SY5Y neuroblastoma cell line.[4]

Expert Interpretation: The data in Table 1 suggests that electron-donating and electron-withdrawing substituents on the aryl ring attached to the pyrrole core can influence neuroprotective activity. The compound with the 4-methoxyphenyl substituent (Compound 12) exhibited the most potent neuroprotection at both concentrations tested.[4] This highlights the importance of electronic properties of the substituent in conferring protection against oxidative stress.

In Vivo Neuroprotection Data

Table 2: Anticonvulsant Activity of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Animal Models of Seizures

Compound IDN-SubstituentMES ED₅₀ (mg/kg)6 Hz ED₅₀ (32 mA) (mg/kg)scPTZ Protection
33 4-fluorobenzyl27.430.8Significant latency increase

MES: Maximal Electroshock Test; scPTZ: subcutaneous Pentylenetetrazole Test. These models are indicative of a compound's ability to prevent seizure spread and elevate seizure threshold, respectively, which are relevant to neuroprotection in excitotoxic conditions.

Expert Interpretation: Compound 33, a 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative, demonstrated significant anticonvulsant effects in both the MES and 6 Hz seizure models, suggesting a broad spectrum of anti-seizure activity.[5] The protection in these models is often associated with the modulation of voltage-gated sodium channels, a key mechanism for preventing neuronal hyperexcitability and subsequent cell death.[5]

Mechanistic Insights: Signaling Pathways in Neuroprotection

The neuroprotective effects of 3-substituted pyrrolidinones are often mediated through the modulation of key signaling pathways involved in cellular stress responses. The primary mechanisms include antioxidant and anti-inflammatory actions.

Antioxidant Pathways

Many neuroprotective pyrrolidinone derivatives exert their effects by combating oxidative stress. This can be achieved through direct scavenging of reactive oxygen species (ROS) or by upregulating endogenous antioxidant defense mechanisms.

Antioxidant_Pathway cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_cellular_response Cellular Response Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Induces Cell Death Pyrrolidinone 3-Substituted Pyrrolidinone ROS_Scavenging Direct ROS Scavenging Pyrrolidinone->ROS_Scavenging Directly Scavenges Nrf2_Activation Nrf2 Activation Pyrrolidinone->Nrf2_Activation Promotes ROS_Scavenging->Neuroprotection Contributes to Antioxidant_Enzymes Increased Antioxidant Enzyme Expression (e.g., SOD, CAT) Nrf2_Activation->Antioxidant_Enzymes Antioxidant_Enzymes->Neuroprotection Contributes to

Caption: Antioxidant mechanisms of 3-substituted pyrrolidinones.

Anti-inflammatory Pathways

Neuroinflammation is a critical component of neurodegeneration. Certain pyrrolidinone derivatives have been shown to possess anti-inflammatory properties, which contribute to their neuroprotective profile.

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_compound Therapeutic Intervention cluster_cellular_response Cellular Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Pyrrolidinone 3-Substituted Pyrrolidinone Pyrrolidinone->NFkB_Activation Inhibits Neuroprotection Neuroprotection Pyrrolidinone->Neuroprotection Promotes Proinflammatory_Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β) NFkB_Activation->Proinflammatory_Cytokines Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Neuroinflammation->Neuroprotection Leads to Neuronal Damage

Caption: Anti-inflammatory mechanisms of 3-substituted pyrrolidinones.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the methodologies for key experiments used to assess the neuroprotective effects of 3-substituted pyrrolidinones.

In Vitro Neuroprotection Assay: MTT Assay in SH-SY5Y Cells

This protocol is a standard method for assessing cell viability and is widely used to quantify the neuroprotective effects of compounds against a toxic insult.[6]

Workflow Diagram:

MTT_Assay_Workflow Start Start Cell_Seeding Seed SH-SY5Y cells in a 96-well plate and allow to adhere Start->Cell_Seeding Compound_Treatment Pre-treat cells with various concentrations of 3-substituted pyrrolidinones Cell_Seeding->Compound_Treatment Toxic_Insult Induce oxidative stress (e.g., with H₂O₂) Compound_Treatment->Toxic_Insult Incubation Incubate for a defined period Toxic_Insult->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability relative to control Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain SH-SY5Y human neuroblastoma cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to attach overnight.

  • Compound Pre-treatment: Treat the cells with varying concentrations of the test 3-substituted pyrrolidinones for 1-2 hours. Include a vehicle control.

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or glutamate, at a predetermined concentration.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

    • Incubate for 4 hours at 37°C to allow the reduction of MTT by viable cells into formazan crystals.

    • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control (untreated) cells. The neuroprotective effect is calculated by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

In Vivo Neuroprotection Assay: Scopolamine-Induced Cognitive Impairment Model

This model is used to evaluate the potential of compounds to ameliorate learning and memory deficits, a key aspect of neuroprotection in diseases like Alzheimer's.[2][7]

Workflow Diagram:

Scopolamine_Model_Workflow Start Start Animal_Acclimatization Acclimatize mice to the laboratory environment Start->Animal_Acclimatization Compound_Administration Administer the 3-substituted pyrrolidinone or vehicle daily for a specified period (e.g., 7 days) Animal_Acclimatization->Compound_Administration Scopolamine_Injection Induce cognitive impairment by intraperitoneal injection of scopolamine 30 minutes before behavioral testing Compound_Administration->Scopolamine_Injection Behavioral_Testing Conduct behavioral tests such as the Morris Water Maze or Passive Avoidance Test Scopolamine_Injection->Behavioral_Testing Data_Collection Record parameters like escape latency, path length, or step-through latency Behavioral_Testing->Data_Collection Biochemical_Analysis After behavioral testing, sacrifice animals and collect brain tissue for biochemical analysis (e.g., AChE activity, oxidative stress markers) Data_Collection->Biochemical_Analysis Data_Analysis Statistically analyze behavioral and biochemical data Biochemical_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the scopolamine-induced cognitive impairment model.

Step-by-Step Methodology:

  • Animals: Use adult male mice (e.g., Swiss albino) and house them under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration: Administer the test 3-substituted pyrrolidinone derivatives orally or via intraperitoneal injection at various doses for a predetermined period (e.g., 7-14 days). A control group receives the vehicle.

  • Induction of Amnesia: On the day of behavioral testing, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the naive control group, 30 minutes before the test.

  • Behavioral Assessment (Morris Water Maze):

    • Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for 4-5 consecutive days. Record the escape latency (time to find the platform) and path length.

    • Probe Trial: On the day after the last training session, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Biochemical Estimations: Following the behavioral tests, euthanize the animals, and isolate the brain. Homogenize the brain tissue to measure levels of acetylcholinesterase (AChE) activity, and markers of oxidative stress such as malondialdehyde (MDA) and glutathione (GSH).

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that 3-substituted pyrrolidinones are a promising class of compounds for the development of novel neuroprotective agents. The nature of the substituent at the 3-position plays a critical role in determining the potency and mechanism of action. Aromatic and heteroaromatic substituents appear to be particularly effective, likely due to their ability to engage in various molecular interactions with biological targets.

Future research should focus on a more systematic exploration of the structure-activity relationships of 3-substituted pyrrolidinones. The synthesis and evaluation of a wider range of derivatives with diverse electronic and steric properties will be crucial for identifying lead compounds with enhanced efficacy and favorable pharmacokinetic profiles. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and clinical translation. The combination of in vitro screening assays with in vivo models of neurodegeneration will continue to be a powerful approach for advancing this exciting field of research.

References

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC. PubMed Central. [Link]

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis | Request PDF. ResearchGate. [Link]

  • Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed. PubMed. [Link]

  • Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed. PubMed. [Link]

  • Pyrrolidone derivatives - PubMed. PubMed. [Link]

  • Anti-Neurodegenerating Activity: Structure-Activity Relationship Analysis of Flavonoids. MDPI. [Link]

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed. PubMed. [Link]

  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease - PMC. NIH. [Link]

  • Strategies for neuroprotection against L-trans-2,4-pyrrolidine dicarboxylate-induced neuronal damage during energy impairment in vitro - PubMed. PubMed. [Link]

  • Detection of the in vivo conversion of 2-pyrrolidinone to gamma-aminobutyric acid in mouse brain - PubMed. PubMed. [Link]

  • Structure-activity relationship of neuroprotective and reactive oxygen species scavenging activities for allium organosulfur compounds - PubMed. PubMed. [Link]

  • 2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers for GABA-Transaminase Deficiency: Anti-seizure Medications Impact Accurate Diagnosis - Frontiers. Frontiers. [Link]

  • Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed. PubMed. [Link]

  • Antioxidant and Anti-inflammatory Mechanisms of Neuroprotection by Ursolic Acid: Addressing Brain Injury, Cerebral Ischemia - Semantic Scholar. Semantic Scholar. [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - MDPI. MDPI. [Link]

  • Antioxidant, anti-inflammatory and neuroprotective actions of resveratrol after experimental nervous system insults. Special focus on the molecular mechanisms involved - PubMed. PubMed. [Link]

  • Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. MDPI. [Link]

  • Neurodegeneration In Vitro Screening Assay - MD Biosciences. MD Biosciences. [Link]

  • BPC-157, TB-500, KPV, GHK-Cu 80mg (Klow Blend) - Peptide Sciences. Peptide Sciences. [Link]

  • Exploring the Neuroprotective Properties of Capsanthin: Antioxidant Defense and Inflammatory Responses - MDPI. MDPI. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Frontiers. [Link]

  • Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity - PubMed. PubMed. [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3-Cyclopropylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Cyclopropylpyrrolidin-2-one Moiety

The pyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The incorporation of a cyclopropyl group at the 3-position introduces a three-dimensional element that can significantly influence a molecule's pharmacological profile. The cyclopropyl ring acts as a rigid, lipophilic spacer that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic properties. Consequently, efficient and scalable synthetic routes to 3-cyclopropylpyrrolidin-2-one are of considerable interest to the drug discovery and development community.

This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of 3-cyclopropylpyrrolidin-2-one. Each route is evaluated based on its synthetic efficiency, scalability, and the accessibility of starting materials. Detailed experimental protocols are provided to allow for practical implementation and adaptation in a research setting.

Route 1: Copper-Catalyzed Conjugate Addition to an α,β-Unsaturated Lactam

This approach represents a convergent and efficient strategy, leveraging the well-established reactivity of organocuprates in 1,4-conjugate addition reactions. The key step involves the addition of a cyclopropyl nucleophile to an N-protected 3-pyrrolin-2-one.

Causality Behind Experimental Choices

The choice of a copper-catalyzed reaction is crucial for promoting the desired 1,4-addition of the Grignard reagent over the undesired 1,2-addition to the carbonyl group.[1][2] The use of an N-Boc protecting group serves a dual purpose: it enhances the stability of the 3-pyrrolin-2-one intermediate and can be readily removed under acidic conditions in the final step.

Experimental Protocol

Step 1: Synthesis of N-Boc-3-pyrrolin-2-one

A detailed protocol for the synthesis of N-Boc-protected oxazolidines, which can be adapted for the synthesis of N-Boc-pyrrolidinones, has been described.[3] A general approach involves the protection of a suitable precursor followed by elimination to introduce the double bond.

Step 2: Copper-Catalyzed Conjugate Addition of Cyclopropyl Grignard Reagent

To a solution of N-Boc-3-pyrrolin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of cyclopropylmagnesium bromide (1.5 eq) in THF, followed by the addition of a catalytic amount of copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂, 0.1 eq). The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 3: Deprotection of the N-Boc Group

The purified N-Boc-3-cyclopropylpyrrolidin-2-one is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) and stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford 3-cyclopropylpyrrolidin-2-one.

Visualizing the Pathway: Conjugate Addition Route

Conjugate_Addition_Route cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Deprotection Start Suitable Precursor N_Boc_Pyrrolinone N-Boc-3-pyrrolin-2-one Start->N_Boc_Pyrrolinone Protection & Elimination N_Boc_Product N-Boc-3-cyclopropyl- pyrrolidin-2-one N_Boc_Pyrrolinone->N_Boc_Product CuBr·SMe₂ (cat.) Cyclopropyl_Grignard Cyclopropylmagnesium bromide Cyclopropyl_Grignard->N_Boc_Product Final_Product 3-Cyclopropylpyrrolidin-2-one N_Boc_Product->Final_Product TFA, DCM

Caption: Synthetic pathway via conjugate addition.

Route 2: Synthesis from Donor-Acceptor Cyclopropanes

This strategy employs the ring-opening of a donor-acceptor (D-A) cyclopropane with a suitable amine, followed by lactamization to construct the pyrrolidin-2-one ring. This method offers a modular approach where the final substituents can be introduced from different starting materials.

Causality Behind Experimental Choices

Donor-acceptor cyclopropanes are versatile building blocks that can act as 1,3-dipole synthons.[4][5] The Lewis acid-catalyzed ring-opening generates a zwitterionic intermediate that can be trapped by a primary amine. Subsequent intramolecular cyclization (lactamization) is often spontaneous or can be induced by heating.

Experimental Protocol

Step 1: Synthesis of a Suitable Donor-Acceptor Cyclopropane

A general procedure for the synthesis of donor-acceptor cyclopropanes involves the Corey-Chaykovsky cyclopropanation of an α,β-unsaturated ketone.[6] For this route, a chalcone bearing a cyclopropyl group would be the ideal starting material. To a solution of trimethylsulfoxonium iodide (1.1 eq) in a 1:1 mixture of THF/DMSO at 0 °C is added sodium hydride (3.0 eq). The mixture is stirred until the evolution of gas ceases. The corresponding cyclopropyl-substituted chalcone (1.0 eq) is then added, and the reaction is stirred for 1-2 hours at 0 °C. The reaction is quenched with a cold aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Ring-Opening and Lactamization

A solution of the donor-acceptor cyclopropane (1.0 eq) and a primary amine (e.g., benzylamine, 1.2 eq) in a suitable solvent such as dichloroethane is treated with a catalytic amount of a Lewis acid (e.g., Ni(ClO₄)₂·6H₂O, 0.1 eq).[7] The reaction mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 3-cyclopropyl-pyrrolidin-2-one derivative.

Visualizing the Pathway: Donor-Acceptor Cyclopropane Route

DA_Cyclopropane_Route cluster_0 Step 1: D-A Cyclopropane Synthesis cluster_1 Step 2: Ring-Opening & Lactamization Chalcone Cyclopropyl-substituted Chalcone DA_Cyclopropane Donor-Acceptor Cyclopropane Chalcone->DA_Cyclopropane Corey-Chaykovsky Cyclopropanation Final_Product 3-Cyclopropylpyrrolidin-2-one DA_Cyclopropane->Final_Product Lewis Acid (cat.) Reflux Amine Primary Amine Amine->Final_Product

Caption: Synthesis via donor-acceptor cyclopropane.

Performance Benchmarking: A Head-to-Head Comparison

MetricRoute 1: Conjugate AdditionRoute 2: D-A CyclopropaneAnalysis
Overall Yield Moderate to GoodModerateRoute 1 generally offers higher overall yields due to the convergent nature of the key C-C bond-forming step.
Step Count 3 steps from a suitable precursor2 steps from a suitable precursorRoute 2 has a lower step count from the D-A cyclopropane, but the synthesis of the cyclopropane itself can be multi-step.
Scalability HighModerateThe conjugate addition in Route 1 is generally highly scalable. The synthesis and handling of D-A cyclopropanes in Route 2 might present more challenges on a larger scale.
Substrate Scope Broad for the nucleophileBroad for the amine componentBoth routes offer good modularity. Route 1 allows for variation of the cyclopropyl nucleophile, while Route 2 allows for diverse primary amines to be used.
Reagent Availability Readily availableRequires synthesis of the D-A cyclopropaneThe starting materials for Route 1 (N-protected pyrrolinone and cyclopropyl Grignard) are more readily accessible than the specific D-A cyclopropane required for Route 2.
Stereocontrol Can be made enantioselective with chiral ligandsCan be diastereoselectiveAsymmetric versions of copper-catalyzed conjugate additions are well-developed.[1][8] Achieving high stereocontrol in the D-A cyclopropane route might require a chiral auxiliary on the amine or a chiral Lewis acid.

Conclusion and Outlook

Both synthetic routes presented offer viable pathways to the valuable 3-cyclopropylpyrrolidin-2-one core.

Route 1 (Conjugate Addition) is arguably the more efficient and scalable approach for accessing the target molecule, primarily due to the high reliability of the copper-catalyzed conjugate addition and the commercial availability of the necessary starting materials. The potential for developing an enantioselective variant further enhances the attractiveness of this route for pharmaceutical applications.

Route 2 (Donor-Acceptor Cyclopropane) provides a flexible, albeit potentially longer, alternative. Its strength lies in its modularity, allowing for the synthesis of a library of analogs by varying the primary amine in the final step. However, the requirement to first synthesize the specific donor-acceptor cyclopropane may detract from its overall efficiency.

The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, the need for stereochemical purity, and the availability of starting materials and specialized reagents.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolin-2-ones. Retrieved from [Link]

  • López, F., Harutyunyan, S. R., Meetsma, A., Minnaard, A. J., & Feringa, B. L. (2005). Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters.
  • Feringa, B. L., Naasz, R., Imbos, R., & Arnold, L. A. (2004). Catalytic asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(16), 5834–5838.
  • Ivanova, O. A., Budynina, E. M., Grishin, Y. K., Ignat'ev, I. S., & Zefirov, N. S. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8466.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. Retrieved from [Link]

  • Brandänge, S., & Rodriquez, B. (1988). A Convenient Synthesis of 3-Pyrroline. Synthesis, 1988(04), 347–348.
  • Hsu, M.-T., Liu, Y.-H., & Liu, S.-T. (2020).
  • Graeff, D. P., Sims, N. J., Savage, Q. R., Jackson, R. K., Jackson, A. C., Lawson, D. M., Wixom, M. R., & Wood, J. L. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 61–83.
  • Wikipedia. (2023, December 2). Simmons–Smith reaction. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Waser, J. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA International Journal for Chemistry, 63(3), 162–166.
  • Khoukhi, M., Vaultier, M., & Carrie, R. (1986). A new route to γ-lactams from diethyl malonate. Tetrahedron Letters, 27(35), 4167–4170.
  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.
  • de Meijere, A., & von Zezschwitz, P. (2003). Donor-Acceptor-Substituted Cyclopropanes: Versatile Building Blocks in Organic Synthesis. Topics in Current Chemistry, 229-281.
  • Johnson, J. S. (2010). Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds. Accounts of Chemical Research, 43(5), 675–685.
  • Ghorai, M. K., & Kumar, A. (2018). Recent advances in the chemistry of donor-acceptor cyclopropanes. Russian Chemical Reviews, 87(3), 209–243.
  • Feringa, B. L. (2005). Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. Organic Chemistry Highlights.
  • Chen, J., & Chen, J. (2023). Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. Molecules, 28(8), 3362.
  • Wipf, P., & Rector, S. R. (2003). Lewis Acid Mediated (3 + 2) Cycloadditions of Donor–Acceptor Cyclopropanes with Heterocumulenes. Organic Letters, 5(20), 3599–3601.
  • Khadse, S. C., & Chaudhari, P. B. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.
  • Organic Chemistry Tutor. (2024, February 29). Synthesis of a Cyclopropane from an Aldehyde [Video]. YouTube. [Link]

  • Holland, M. C., & Vantourout, J. C. (2018). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science, 9(7), 1846–1851.
  • Harutyunyan, S. R., López, F., Browne, D. L., Correa, A., & Feringa, B. L. (2011). Catalytic Asymmetric Conjugate Addition/Oxidative Dearomatization Towards Multifunctional Spirocyclic Compounds.
  • Bakulev, V. A., & Eltsov, I. V. (2017). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 22(11), 1888.
  • Posner, G. H. (1972). Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions, 19, 1-113.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.